6-Methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-94-7 | |
| Record name | 6-Methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methylquinazoline: Chemical Architecture & Synthetic Utility
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Structure elucidation, synthetic pathways, and reactivity profiling of the 6-methylquinazoline scaffold.
Executive Summary: The Kinase Scaffold
This compound (CAS: 7556-94-7) represents a critical pharmacophore in modern drug discovery, particularly within oncology. As a benzo-fused pyrimidine, its planar structure and specific nitrogen positioning make it an ideal mimic for the adenine pocket of ATP. This scaffold is the structural backbone for a generation of Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib and Erlotinib.
Unlike the parent quinazoline, the 6-methyl substitution provides a crucial anchor point for hydrophobic interactions within the kinase binding pocket, often dictating selectivity and potency. This guide dissects the chemical properties, validated synthesis routes, and structural identification of this high-value intermediate.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Value | Context |
| IUPAC Name | This compound | Systematic nomenclature |
| Molecular Formula | C₉H₈N₂ | Aromatic heterocycle |
| Molecular Weight | 144.17 g/mol | Fragment-based drug design compliant |
| Melting Point | 62–63 °C | Crystalline solid at STP |
| Appearance | Pale yellow/white solid | Often darkens upon oxidation |
| Solubility | Soluble in DMSO, DCM, MeOH | Poor water solubility (lipophilic) |
| pKa (Calculated) | ~3.3 (N1) | Weak base; protonates at N1 first |
Structure Elucidation: The Spectral Fingerprint
Identifying this compound requires distinguishing it from its isomers (e.g., 7-methyl or 4-methyl variants).[1] The nitrogen atoms at positions 1 and 3 create a highly deshielded environment for the heterocyclic protons.
Proton NMR ( H NMR) Logic
The spectrum is characterized by two distinct low-field singlets and a specific aromatic coupling pattern.[1]
-
H4 Proton (
~9.6 ppm, s): The most deshielded proton.[1] It sits between the benzene ring and the N3 nitrogen, receiving significant anisotropic deshielding. -
H2 Proton (
~9.3 ppm, s): Located between the two nitrogen atoms (N1 and N3).[1] It is highly acidic and deshielded but typically slightly upfield relative to H4 in non-polar solvents.[1] -
Methyl Group (
~2.55 ppm, s): A clean singlet integrating to 3H.[1] Its position confirms the attachment to the aromatic ring rather than the pyrimidine ring. -
Aromatic Region (
7.6 – 8.0 ppm):
Carbon NMR ( C NMR) Assignments
-
C4 (
~160 ppm): The most deshielded carbon due to the C=N bond and proximity to the benzene fusion. -
C2 (
~155 ppm): Between two nitrogens.[1] -
Methyl Carbon (
~21-22 ppm): Diagnostic aliphatic signal.[1]
Visualization: NMR Connectivity Map
The following diagram illustrates the scalar couplings (COSY) and spatial correlations (NOESY) used to confirm the regioisomer.
Caption: NMR correlation logic. The Methyl group shows a strong NOE (Nuclear Overhauser Effect) to H5 and H7, confirming the 6-position substitution.
Synthesis Protocol: The Niementowski Route
While direct cyclization is possible, the Niementowski Quinazoline Synthesis is the industry standard for generating 6-substituted quinazolines because it proceeds through a versatile 4-oxo intermediate.
Reaction Scheme
-
Condensation: 2-Amino-5-methylbenzoic acid reacts with formamide to form the quinazolinone.[1]
-
Activation: The carbonyl oxygen is converted to a chloride (leaving group).[1]
-
Reduction: Dehalogenation yields the parent this compound.[1]
Step-by-Step Methodology
Step 1: Cyclization to 6-Methylquinazolin-4(3H)-one
-
Reagents: 2-Amino-5-methylbenzoic acid (1.0 eq), Formamide (5.0 eq).[1]
-
Conditions: Heat at 140–150 °C for 4–6 hours.
-
Mechanism: Thermal condensation forms the amide bond, followed by intramolecular cyclization and dehydration.[1]
-
Workup: Cool the mixture. Pour into ice water. The product precipitates as a white/off-white solid.[1] Filter and wash with water.[1]
-
Yield: Typically 75–85%.[1]
Step 2: Chlorination to 4-Chloro-6-methylquinazoline
-
Reagents: 6-Methylquinazolin-4(3H)-one (1.0 eq), POCl
(excess), N,N-Diethylaniline (cat.). -
Conditions: Reflux (105 °C) for 2 hours under inert atmosphere (
). -
Critical Note: This step converts the stable tautomeric "one" form into the highly reactive chloro-pyrimidine, priming the C4 position for nucleophilic attack.
-
Workup: Quench carefully into ice/ammonia (exothermic!). Extract with DCM.[1]
Step 3: Reductive Dehalogenation (Optional for Parent)
-
Reagents: 4-Chloro-6-methylquinazoline, Pd/C (10%),
(balloon) or Ammonium Formate. -
Conditions: Stir in MeOH at RT.
Synthesis Workflow Diagram
Caption: The standard synthetic pathway from anthranilic acid derivatives to the quinazoline core.
Reactivity Landscape & Functionalization
The quinazoline ring system has two distinct reactivity zones: the electron-deficient pyrimidine ring (C2/C4) and the electron-rich benzene ring (C5-C8).
Nucleophilic Attack (S Ar)
The C4 position is the "soft spot" of the molecule.
-
Mechanism: Addition-Elimination.[1]
-
Substrates: Amines, alkoxides, thiols.[1]
-
Application: In drug synthesis, the 4-chloro intermediate (from Step 2 above) is rarely reduced to the parent; instead, it is reacted with an aniline to form the 4-anilinoquinazoline core found in Gefitinib.
-
Regioselectivity: C4 is significantly more reactive than C2 due to the lower electron density and lack of steric hindrance from the benzene fusion.
Electrophilic Aromatic Substitution (EAS)
The benzene ring is deactivated by the pyrimidine moiety but activated by the 6-methyl group.
-
Preferred Positions: C5 and C7.[1]
-
C5: Ortho to the methyl group but peri to N1 (sterically hindered).[1]
-
C7: Ortho to the methyl group and less hindered.[1] Nitration or bromination typically favors the C7 position or a mixture of C5/C7.[1]
Reactivity Map[1]
Caption: Functionalization logic. C4 is the primary target for library generation in medicinal chemistry.
References
-
Niementowski Reaction Protocol
-
BenchChem Application Notes.[1] "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate."
-
-
Physical Properties & Data
-
Reactivity & S
Ar Mechanisms: -
NMR Data Correlations (Analogous 6-Methyl Derivatives)
Sources
An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinazoline is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its quinazoline core, a fusion of benzene and pyrimidine rings, is recognized as a 'privileged scaffold' due to its ability to interact with a wide array of biological targets. The strategic placement of a methyl group at the 6-position subtly modulates its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the essential physicochemical characteristics of this compound, offering both foundational data and the experimental methodologies required to ascertain these properties. Understanding these core attributes is paramount for its effective utilization in the synthesis of novel therapeutic agents and for elucidating its structure-activity relationships (SAR).
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Molecular Structure and Identification
The foundational identity of this compound is established by its molecular structure and associated identifiers.
The Quinazoline Scaffold: A Master Key in Drug Discovery
Executive Summary: The Privileged Architecture
In the pharmacopeia of modern medicinal chemistry, few scaffolds possess the versatility of the quinazoline ring system. Defined by a benzene ring fused to a pyrimidine ring, this bicyclic structure is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.
While quinazoline derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties, their dominance is most profound in oncology . The 4-anilinoquinazoline class (represented by Gefitinib and Erlotinib) revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).
This guide provides a technical dissection of the quinazoline scaffold, focusing on Structure-Activity Relationships (SAR) , robust synthetic protocols , and biological validation workflows .
Structural Biology & SAR Analysis
The biological efficacy of quinazolines is not accidental; it is a product of precise electronic and steric interactions within the kinase binding pocket.
The Pharmacophore Map
The 4-anilinoquinazoline acts as an ATP-competitive inhibitor.[1] Its binding mode is characterized by a critical hydrogen bond network at the "hinge region" of the kinase.[2][3]
Figure 1: Pharmacophore dissection of the 4-anilinoquinazoline scaffold.
Mechanistic Causality[4][5]
-
N1-Interaction: The N1 nitrogen functions as a hydrogen bond acceptor. In EGFR, it accepts a proton from the amide backbone of Met793 .[1] This mimics the adenine ring of ATP.
-
C4-Aniline: This moiety extends into the hydrophobic back-pocket of the ATP binding site.[1][2] Substituents here (e.g., 3-chloro-4-fluoroaniline in Gefitinib) determine affinity and selectivity against specific mutants (e.g., L858R).
-
C6/C7-Solubilization: These positions protrude into the solvent.[2] Attaching morpholine or ether chains here (as seen in Gefitinib and Erlotinib) dramatically improves water solubility and pharmacokinetic (PK) profiles without disrupting binding.
Therapeutic Focus: EGFR Signaling Blockade
To understand the utility of quinazolines, one must visualize the pathway they intercept. In NSCLC, constitutive activation of EGFR drives uncontrolled proliferation.
Figure 2: The EGFR signaling cascade and the interception point of Quinazoline inhibitors.
Technical Workflow 1: Chemical Synthesis
Objective: Synthesize a 4-anilinoquinazoline derivative (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine).
Methodology: The "Chlorination-Substitution" Route. This is preferred over the Niementowski synthesis for complex derivatives because it allows for late-stage diversification of the aniline group.
Figure 3: Step-wise synthesis workflow for 4-anilinoquinazoline derivatives.
Detailed Protocol:
-
Cyclization (Ring Closure):
-
Reagents: 2-amino-4,5-disubstituted-benzoic acid (1.0 eq), Formamidine acetate (1.5 eq).
-
Conditions: Reflux in 2-methoxyethanol for 12 hours.
-
Workup: Cool to RT. The product (Quinazolinone) usually precipitates. Filter and wash with water.
-
-
Chlorination (Activation):
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Thionyl chloride (
) or Phosphoryl chloride ( ) (excess, acting as solvent), catalytic DMF. -
Conditions: Reflux (approx. 80-100°C) for 3-4 hours until the solution becomes clear.
-
Workup:Caution: Evaporate excess
under reduced pressure. Neutralize residue with saturated (ice bath). Extract with Dichloromethane (DCM).
-
-
Nucleophilic Aromatic Substitution (
):-
Reagents: 4-Chloroquinazoline intermediate (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq).
-
Solvent: Isopropanol (iPrOH).
-
Conditions: Reflux for 2-4 hours.
-
Validation: The product often precipitates as the hydrochloride salt. Filter, wash with cold iPrOH and ether.
-
Yield Expectations: 70-90%.
-
Technical Workflow 2: Biological Validation (Kinase Assay)
Objective: Determine the
Protocol Parameters
| Parameter | Specification |
| Enzyme | Recombinant EGFR (human, intracellular domain) |
| Substrate | Poly(Glu, Tyr) 4:1 peptide |
| ATP Concentration | |
| Control | Staurosporine (Pan-kinase inhibitor) |
| Readout | Luminescence (RLU) |
Step-by-Step Procedure:
-
Compound Preparation:
-
Dissolve quinazoline derivative in 100% DMSO to 10 mM.
-
Perform 3-fold serial dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). Final DMSO concentration should be <1%.
-
-
Kinase Reaction (384-well plate):
-
Add
of EGFR enzyme (approx. 1-5 ng/well). -
Add
of compound dilution. Incubate 10 min at RT (to allow equilibrium). -
Start reaction by adding
of ATP/Substrate mix.[4] -
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reaction (Termination & Depletion):
-
Detection:
-
Data Analysis:
-
Plot RLU vs. log[Concentration].
-
Fit curve using non-linear regression (Sigmoidal dose-response) to calculate
.
-
Emerging Frontiers: PROTACs
The future of quinazoline chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Instead of merely inhibiting the kinase (occupancy-driven), PROTACs degrade it (event-driven).
-
Design: A quinazoline warhead (binding EGFR) is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide or Lenalidomide).
-
Advantage: Overcomes resistance mutations (like T790M) by destroying the protein entirely rather than just blocking the active site.
References
-
Review of Quinazoline SAR & EGFR Inhibition Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[6] Source: Pharmaceuticals (Basel), 2023.[7] URL:[Link]
-
Synthesis Methodology Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.[8][9] Source: Molecules, 2023.[10] URL:[Link]
-
PROTACs in Quinazoline Chemistry Title: Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative.[11] Source: Bioorganic & Medicinal Chemistry, 2020.[11][12][13][14] URL:[Link]
Sources
- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com.cn [promega.com.cn]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Data for 6-Methylquinazoline
Data Integrity & Compound Identification
Crucial Note on Chemical Identifiers: The request referenced CAS 1469-02-9 in conjunction with "6-Methylquinazoline."[1] A cross-reference of chemical registries indicates that CAS 7556-94-7 is the definitive identifier for This compound . CAS 1469-02-9 does not map to a publically validated entry for this specific isomer and may refer to a different quinazoline derivative or an internal library code.[1] To ensure scientific accuracy and safety, this guide strictly characterizes This compound (CAS 7556-94-7) .
Physicochemical Properties
Understanding the physicochemical baseline is the first step in predicting toxicokinetics.[1]
| Property | Value | Relevance to Safety |
| Chemical Name | This compound | Primary scaffold identification |
| CAS Number | 7556-94-7 | Regulatory tracking |
| Molecular Formula | C₉H₈N₂ | Stoichiometry for dosing |
| Molecular Weight | 144.17 g/mol | Permeability calculations |
| Physical State | Crystalline Solid (Off-white/Beige) | Inhalation risk assessment (dust) |
| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; likely membrane permeable |
| Solubility | Soluble in DMSO, Methanol; Low in Water | Vehicle selection for bioassays |
Executive Summary: The Quinazoline Scaffold in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib analogs) and other kinase-targeted therapeutics.[1] Its toxicological profile is dominated by two factors:
-
Planar Heterocyclic Structure: Potential for DNA intercalation (genotoxicity risk).[1]
-
Reactive Metabolic Handles: The C6-methyl group is a prime site for CYP450-mediated oxidation, influencing bioactivation and clearance.[1]
This guide provides a self-validating framework for assessing its safety, moving from in silico prediction to in vitro validation.[1]
Toxicological Assessment Strategy
Known & Predicted Hazards (GHS Classification)
Based on structural activity relationships (SAR) of simple quinazolines:
-
Acute Toxicity (Oral): Category 4 (H302).[1] Estimated LD50: 300–2000 mg/kg (Rat).[1]
-
Skin/Eye Irritation: Category 2 (H315/H319).[1] The basic nitrogen (pKa ~3-4) can cause local tissue irritation.[1]
-
STOT-SE: Category 3 (H335).[1][2] Respiratory irritation from dust inhalation.[1]
Metabolic Fate & ADME
The safety of this compound is heavily dictated by its metabolism.[1] The methyl group at position 6 is electronically activated and accessible.[1]
Primary Metabolic Pathway:
-
Phase I: Hydroxylation of the C6-methyl group by CYP isoforms (likely CYP3A4 or CYP2D6) to form the alcohol.[1]
-
Phase I (cont.): Further oxidation to the carboxylic acid (detoxification/excretion).[1]
-
Bioactivation Risk: If the quinazoline ring is oxidized at the 4-position without substitution, it may form reactive electrophiles, though the 6-methyl group competes for oxidation, potentially serving as a "metabolic soft spot" that aids clearance.
Figure 1: Predicted metabolic trajectory of this compound.[1] The conversion to the carboxylic acid is generally a detoxification pathway, increasing water solubility for renal excretion.
Experimental Protocols for Safety Validation
Trustworthiness in safety data comes from reproducible, standardized assays.[1] Below are the specific protocols required to validate the safety profile of this compound.
Genotoxicity Assessment: The Ames Test
Quinazolines can act as DNA intercalators.[1] This assay is non-negotiable for early-stage screening.[1]
Protocol: Salmonella typhimurium Reverse Mutation Assay (OECD 471)
-
Strains: Use TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect if metabolites (like the hydroxymethyl derivative) are mutagenic.[1]
-
Dosing: Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) in DMSO.
-
Execution:
-
Validation:
-
Interpretation: A ≥2-fold increase in revertant colonies over background indicates mutagenicity.[1]
In Vitro Cytotoxicity: MTT Assay
Determine the therapeutic window by establishing the IC50 in mammalian cells (e.g., HEK293 or HepG2).[1]
Protocol:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of this compound (0.1 µM to 100 µM). Include a DMSO vehicle control (<0.5% v/v).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development:
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve to derive IC50.
Occupational Safety & Handling
When handling this compound in a research setting, assume it is a potent sensitizer until proven otherwise.[1]
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95 or P100 respirator required if handling powder outside a fume hood.[1]
-
Skin: Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time is likely >480 min, but change immediately upon splash.[1]
-
Eyes: Chemical safety goggles.[1] Face shield if handling large synthesis batches.[1]
Spill Response:
-
Containment: Do not dry sweep (generates dust).[1] Wet with inert absorbent or use a HEPA vacuum.[1]
-
Neutralization: Wash area with weak acidic solution (dilute acetic acid) followed by water, as quinazolines are basic.[1]
Safety Assessment Workflow
Use this logic flow to determine if the compound is safe to proceed to animal studies.
Figure 2: Decision logic for advancing this compound in drug development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80562, this compound. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][4]
-
Mphahlele, M. J., et al. (2018). Synthesis and evaluation of 2,4-diaminoquinazoline derivatives as potential EGFR inhibitors.[1] (Contextual reference for Quinazoline scaffold toxicity). Retrieved from [Link]
Sources
- 1. 2,9-dimethylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | C26H14N2O4 | CID 79657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4(1H,3H)-Quinazolinedione, 6-methyl- | 62484-16-6 [chemicalbook.com]
- 3. cis-1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2086968C - Quinazoline derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylquinazoline-Based MERS-CoV Inhibitors
Introduction: The Pressing Need for Novel MERS-CoV Therapeutics and the Promise of Quinazoline Scaffolds
The Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a zoonotic virus that emerged in 2012, continues to pose a significant threat to global public health. With a high case-fatality rate, the development of effective antiviral therapeutics is a critical priority. The viral life cycle of MERS-CoV, like other coronaviruses, relies on a series of viral proteins that are prime targets for therapeutic intervention. Among these, viral proteases and polymerases are of particular interest due to their essential roles in viral replication.
The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] This heterobicyclic aromatic system is a versatile platform for designing inhibitors that can target a variety of enzymes. Recently, derivatives of the quinazoline core have demonstrated potent antiviral activity against a range of viruses, including coronaviruses.[1][3] Specifically, 4-anilinoquinazoline derivatives have shown significant promise as inhibitors of MERS-CoV, with some compounds exhibiting inhibitory effects in the nanomolar range.[1][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-methylquinazoline as a key starting material in the synthesis of potent MERS-CoV inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols, and discuss the potential significance of the 6-methyl substitution in achieving high inhibitory activity.
The Strategic Importance of the 6-Methyl Group in Quinazoline-Based Inhibitors
While the broader quinazoline scaffold provides a robust framework for inhibitor design, the specific substitutions on the ring system are critical for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 6-position of the quinazoline ring is a strategic decision rooted in established principles of medicinal chemistry.
A methyl group, though small, can significantly influence a molecule's interaction with its biological target. In the context of MERS-CoV inhibitors, the 6-methyl group is hypothesized to:
-
Enhance Binding Affinity: The methyl group can engage in favorable van der Waals interactions or occupy a small hydrophobic pocket within the target enzyme's active site, thereby increasing the overall binding affinity of the inhibitor.
-
Improve Metabolic Stability: The presence of a methyl group can block potential sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulate Physicochemical Properties: The addition of a methyl group can subtly alter the lipophilicity and solubility of the compound, which can be fine-tuned to optimize its drug-like properties.
While direct structure-activity relationship (SAR) studies for this compound derivatives specifically against MERS-CoV are not extensively published, related research on other viral inhibitors suggests that small alkyl substitutions on the quinazoline core can be beneficial for activity.[5]
Synthetic Pathway Overview: From 6-Methylquinazolin-4(3H)-one to Potent MERS-CoV Inhibitors
The synthetic strategy outlined below provides a plausible and efficient route to novel 4-anilino-6-methylquinazoline derivatives with potential anti-MERS-CoV activity. The workflow is designed to be robust and adaptable, allowing for the generation of a library of analogues for SAR studies.
Caption: Synthetic workflow for 4-anilino-6-methylquinazoline derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-anilino-6-methylquinazoline MERS-CoV inhibitor.
Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one (Intermediate A)
This protocol describes the synthesis of the core quinazolinone scaffold from a commercially available starting material.
Materials and Reagents:
-
2-Amino-5-methylbenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol) and formamide (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 180 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of cold distilled water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water (2 x 20 mL).
-
Dry the product in a vacuum oven to yield 6-methylquinazolin-4(3H)-one as a white to off-white solid.
Expected Yield: 80-90%
Protocol 2: Synthesis of 4-Chloro-6-methylquinazoline (Intermediate B)
This protocol details the chlorination of the quinazolinone intermediate, a crucial step for subsequent functionalization.
Materials and Reagents:
-
6-Methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, suspend 6-methylquinazolin-4(3H)-one (1.60 g, 10 mmol) in thionyl chloride (15 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 76 °C) for 3 hours. The reaction should be performed in a well-ventilated fume hood.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, cautiously add crushed ice and then slowly neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain 4-chloro-6-methylquinazoline as a solid. This intermediate can be used in the next step without further purification.
Expected Yield: 85-95%
Protocol 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine (A Representative MERS-CoV Inhibitor)
This final step involves the nucleophilic aromatic substitution reaction to introduce the anilino moiety.
Materials and Reagents:
-
4-Chloro-6-methylquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate
-
Standard laboratory glassware
-
Hexane or diethyl ether for washing
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-chloro-6-methylquinazoline (1.78 g, 10 mmol) in isopropanol (20 mL).
-
To this solution, add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold isopropanol (10 mL) and then with hexane or diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine.
Expected Yield: 70-85%
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 2-Amino-5-methylbenzoic acid | Formamide | Formamide | 180 | 4 | 6-Methylquinazolin-4(3H)-one | 80-90 |
| 2 | 6-Methylquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | SOCl₂ | Reflux (~76) | 3 | 4-Chloro-6-methylquinazoline | 85-95 |
| 3 | 4-Chloro-6-methylquinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | Reflux (~82) | 4 | N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine | 70-85 |
Mechanism of Action: Targeting Viral Replication
While the precise molecular target of many quinazoline-based MERS-CoV inhibitors is still under investigation, a plausible mechanism of action is the inhibition of viral enzymes crucial for replication, such as the main protease (Mpro or 3CLpro) or the RNA-dependent RNA polymerase (RdRp).[5] The main protease is a particularly attractive target as it is highly conserved among coronaviruses and has no close human homologues, suggesting that its inhibitors would have a high therapeutic index.[5]
The 4-anilinoquinazoline scaffold is thought to bind to the active site of the target enzyme, with the quinazoline core providing the primary anchoring interactions. The substituted aniline moiety can then form additional interactions, such as hydrogen bonds and hydrophobic contacts, which contribute to the overall potency of the inhibitor.
Caption: Proposed mechanism of action for quinazoline-based MERS-CoV inhibitors.
Conclusion and Future Directions
The synthetic protocols and conceptual framework presented in this application note provide a solid foundation for the development of novel MERS-CoV inhibitors based on the this compound scaffold. The described synthetic route is efficient and allows for the generation of a diverse library of analogues by varying the substituted aniline in the final step. This will be crucial for conducting comprehensive structure-activity relationship studies to optimize the potency and drug-like properties of these promising antiviral agents.
Future work should focus on the biological evaluation of the synthesized compounds in relevant in vitro and in vivo models of MERS-CoV infection. Furthermore, co-crystallization studies of the most potent inhibitors with their putative viral targets will provide invaluable insights into their precise binding mode and pave the way for rational, structure-based drug design efforts to combat the ongoing threat of MERS-CoV.
References
-
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (2022). ResearchGate. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]
-
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. (2021). ResearchGate. [Link]
-
Synthesis, characterization and molecular docking studies of 4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]
-
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). PMC. [Link]
-
Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC. [Link]
-
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). PubMed. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]
-
Mechanism proposal for the synthesis of 6. (n.d.). ResearchGate. [Link]
Sources
- 1. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Protocols for 6-Methylquinazoline Libraries
Abstract
The 6-methylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved tyrosine kinase inhibitors (e.g., Lapatinib, Gefitinib). However, the physicochemical properties introduced by the 6-methyl substitution—specifically increased lipophilicity and planar stacking potential—present unique challenges in High-Throughput Screening (HTS). This application note details a validated workflow for screening this compound libraries, focusing on solubility management, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay design, and orthogonal hit validation.
Introduction: The Scaffold & The Challenge
The quinazoline ring system is ubiquitous in kinase drug discovery due to its ability to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The addition of a methyl group at the C-6 position is a common medicinal chemistry strategy to fill hydrophobic pockets (e.g., the "gatekeeper" region) or block metabolic oxidation.
The HTS Bottleneck: While the 6-methyl group enhances potency, it significantly reduces aqueous solubility compared to the unsubstituted core. In HTS environments, this leads to two primary failure modes:
-
Compound Precipitation: Causing light scatter and false inhibition signals.
-
Colloidal Aggregation: Forming non-specific protein sequestrators (promiscuous inhibitors).
This protocol mitigates these risks by utilizing acoustic droplet ejection for liquid handling and ratiometric TR-FRET for primary screening.
Pre-Screening: Library Management & Solubility
Scientific Rationale: Traditional tip-based liquid handlers often require intermediate dilution plates (e.g., compound in 10% DMSO), where hydrophobic quinazolines frequently precipitate before reaching the assay plate.
Protocol A: Acoustic Source Plate Preparation
Objective: Maintain compounds in 100% DMSO until the moment of assay delivery.
-
Dissolution: Dissolve this compound analogs at 10 mM in anhydrous DMSO (<0.2% water content).
-
Note: Avoid freeze-thaw cycles >3 times. Quinazolines can form hydrates that are less soluble in DMSO.
-
-
Clarification: Centrifuge source plates at 1500 x g for 2 minutes to pellet any undissolved particulates.
-
Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo or equivalent) to transfer 10–50 nL of compound directly into the dry assay plate (384-well or 1536-well).
-
Backfill: Immediately backfill wells with assay buffer to prevent DMSO evaporation and "ring effect" deposition.
Primary Assay: TR-FRET Kinase Binding
Scientific Rationale: We utilize a LanthaScreen™ (Europium-based) TR-FRET format. This is superior to standard fluorescence intensity (FI) for quinazolines because many quinazoline derivatives are autofluorescent in the blue/green spectrum. TR-FRET uses a time-delayed read (microsecond lag) that eliminates short-lived compound fluorescence interference.
Reagents
-
Target Kinase: Recombinant kinase (e.g., EGFR, VEGFR) with GST or His-tag.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose tracer with
close to desired screening concentration). -
Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Protocol (384-well Format)
-
Compound Addition:
-
Dispense 20 nL of library compounds (at 10 mM stock) into low-volume 384-well plates (white, non-binding surface) using acoustic transfer.
-
Final Assay Concentration: 10 µM (assuming 20 µL final volume).
-
Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Reference Inhibitor e.g., Staurosporine, 100% Inhibition).
-
-
Kinase/Antibody Mix (2x):
-
Prepare 10 µL of Kinase + Eu-Antibody solution in assay buffer.
-
Concentration: 2x the determined
of the tracer. -
Dispense 10 µL into all wells. Incubate 15 min at RT.
-
-
Tracer Mix (2x):
-
Prepare 10 µL of Tracer solution.
-
Concentration: 2x the tracer
. -
Dispense 10 µL into all wells.
-
-
Incubation:
-
Cover plate to protect from light.
-
Incubate for 60 minutes at Room Temperature (equilibrium binding).
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).
-
Delay: 50 µs | Integration: 400 µs.
-
Data Calculation
Calculate the Emission Ratio (ER) to normalize for well-to-well volume variability:
Calculate % Inhibition:
Orthogonal Validation: Cellular Target Engagement
Scientific Rationale: Biochemical hits must be validated in cells to confirm membrane permeability. 6-methylquinazolines are generally cell-permeable, but P-glycoprotein (P-gp) efflux can be an issue. A cellular ATP-quantitation assay (CellTiter-Glo) on a dependent cell line (e.g., A431 for EGFR) is the standard secondary screen.
Protocol B: Cellular Viability
-
Cell Seeding: Seed A431 cells (2,000 cells/well) in 384-well white clear-bottom plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response, top conc 10 µM). Incubate 72h.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake 2 min.
-
Read: Measure Luminescence (Integration: 0.5s).
-
Analysis: Fit curves to derive
.
Visualization of Workflows
Diagram 1: HTS Decision Tree for Quinazoline Libraries
This workflow illustrates the logic flow from library prep to hit validation, highlighting the specific checkpoints for solubility and false positives.
Caption: Logic flow for screening hydrophobic quinazoline libraries, utilizing acoustic dispensing to mitigate precipitation and TR-FRET to minimize optical interference.
Diagram 2: TR-FRET Mechanistic Principle
This diagram details the molecular interaction in the primary assay.
Caption: Mechanism of the competitive displacement assay. The inhibitor displaces the tracer, breaking the energy transfer (FRET) between the Europium donor and Alexa647 acceptor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.5) | Tracer concentration too high or low. | Titrate tracer to exactly |
| Signal Drift | Temperature fluctuations affecting FRET. | Incubate and read plates at a constant temperature (22°C ± 1°C). |
| False Positives | Compound aggregation (Promiscuous inhibition). | Add 0.01% Triton X-100 or Brij-35 to buffer. Test hits in a "detergent-sensitivity" counter-screen. |
| High Background | This compound autofluorescence. | Check signal in the 620nm (Donor) channel. If compound increases Donor signal alone, it is an interference artifact. |
| Precipitation | "Ring effect" in wells. | Use acoustic dispensing. Ensure plate sealing is tight during incubation. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Application Note. Thermo Fisher Scientific Protocols. Link
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Application Notes. Link
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.[1] Expert Opinion on Drug Discovery. Link
Sources
Application Note: Synthesis and Evaluation of 6-Methylquinazoline Scaffolds as Small Molecule PD-L1 Inhibitors
Abstract
Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy. However, their limitations—poor oral bioavailability, high manufacturing costs, and immune-related adverse events (irAEs)—have catalyzed the search for small molecule inhibitors.[1] This application note details the strategic use of 6-Methylquinazoline as a privileged scaffold in the synthesis of small molecule PD-L1 inhibitors. Unlike mAbs that sterically block the receptor, these quinazoline derivatives typically function by inducing PD-L1 dimerization, sequestering the protein and preventing its interaction with PD-1. We provide a validated protocol for the chemical synthesis, purification, and biological evaluation of this compound-based libraries.
Introduction: The Small Molecule Advantage
While antibodies like pembrolizumab and nivolumab dominate the market, small molecule immune checkpoint inhibitors (SM-ICIs) offer distinct advantages:
-
Oral Bioavailability: Enabling patient self-administration.
-
Tumor Penetration: Enhanced diffusion into the "cold" tumor microenvironment.
-
Tunable Pharmacokinetics: Shorter half-lives allow for rapid clearance in the event of severe irAEs.
The quinazoline ring system is a "privileged structure" in medicinal chemistry. While historically associated with EGFR kinase inhibition (e.g., Gefitinib), recent Structure-Activity Relationship (SAR) studies have identified 4-amino-quinazoline derivatives as potent inducers of PD-L1 dimerization. The 6-methyl substitution is critical; it modulates lipophilicity (logP) and provides steric bulk that can fill hydrophobic pockets within the PD-L1 dimer interface, enhancing binding affinity [1, 2].
Mechanism of Action: Small Molecule Induced Dimerization (SMID)
Unlike competitive antagonists that bind to the active site, this compound derivatives often act as "molecular glues." They bind to a hydrophobic pocket formed between two PD-L1 monomers, stabilizing a non-functional homodimer. This sequestration prevents PD-L1 from engaging with PD-1 on T-cells.
Figure 1: Mechanism of Action. The small molecule inhibitor induces the formation of a PD-L1 homodimer, preventing the PD-1/PD-L1 interaction that leads to T-cell exhaustion.
Chemical Synthesis Protocol
This protocol describes the synthesis of a representative PD-L1 inhibitor core using 6-methylquinazolin-4(3H)-one as the starting material. The target structure mimics the biphenyl core of known inhibitors (e.g., BMS-1166) but utilizes the quinazoline scaffold for improved solubility and metabolic stability.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Precursor: 6-Methylquinazolin-4(3H)-one (CAS: 19185-13-8)
-
Reagents: Phosphorus oxychloride (POCl3), N,N-Diisopropylethylamine (DIPEA), 3-Bromoaniline (or target-specific amine), Acetonitrile (ACN).
-
Catalysts: Potassium iodide (KI) (optional for Finkelstein conditions).
Step-by-Step Methodology
Phase 1: Activation (Chlorination)
The first step converts the inert lactam to the reactive chloro-quinazoline.
-
Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 6-Methylquinazolin-4(3H)-one (10.0 mmol, 1.60 g).
-
Reagent Addition: Add POCl3 (50.0 mmol, 4.6 mL) carefully under argon atmosphere.
-
Reaction: Reflux at 105°C for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).
-
Workup:
-
Cool the mixture to RT.
-
Critical Safety Step: Pour the reaction mixture slowly onto crushed ice/ammonia water to quench excess POCl3. Maintain pH > 8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over anhydrous Na2SO4 and concentrate
-
Yield: ~85-90% of 4-Chloro-6-methylquinazoline (Yellow solid).
-
Phase 2: Nucleophilic Aromatic Substitution (SnAr)
This step introduces the biaryl or amine tail essential for PD-L1 interaction.
-
Setup: Dissolve 4-Chloro-6-methylquinazoline (1.0 eq) in Isopropanol (IPA) or Acetonitrile (10 mL/g).
-
Coupling: Add the specific amine (e.g., (2-methyl-[1,1'-biphenyl]-3-yl)methanamine) (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Reflux at 80°C for 4-12 hours.
-
Note: The 6-methyl group acts as an electron-donating group, potentially slowing the SnAr reaction compared to unsubstituted quinazolines. If sluggish, add KI (0.1 eq) or switch solvent to DMF at 100°C.
-
-
Purification:
-
Concentrate solvent.
-
Recrystallize from EtOH or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Phase 3: Hydrophilic Tail Attachment (Optional SAR)
To mimic the ionic interaction with Lys124 of PD-L1 (seen in BMS compounds), a solubilizing tail is often added via Suzuki coupling if a bromo-aniline was used in Phase 2.
-
Suzuki Coupling: React the Phase 2 product (Aryl-bromide) with (N-(2-methoxyethyl)amino)methylboronic acid pinacol ester.
-
Conditions: Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (4:1), 90°C, 12h.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for generating the this compound core library.
Validation and Quality Control
Analytical Standards
For the synthesized library to be valid for biological screening, the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic methyl singlet at ~2.50 ppm; Aromatic protons 7.5-8.5 ppm. |
| Purity | HPLC (C18 Column) | > 95% Area Under Curve (AUC) at 254 nm. |
| Mass | LC-MS (ESI+) | [M+H]+ within 0.1 Da of calculated mass. |
Biological Evaluation: HTRF Binding Assay
To confirm the compound inhibits the PD-1/PD-L1 interaction:
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF).[2] Use a Tag-lite® assay kit.
-
Reagents: Terbium-labeled PD-L1 (donor) and d2-labeled PD-1 (acceptor).
-
Protocol:
-
Incubate this compound derivative (serial dilution 0.1 nM to 10 µM) with PD-L1-Tb and PD-1-d2.
-
Readout: If the small molecule induces dimerization or blocks the interface, the FRET signal (665 nm) will decrease compared to the control.
-
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit. Potent quinazoline inhibitors typically show IC50 < 100 nM [3].
References
-
Liu, Z., et al. (2022). "Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction."[1][3][2] Bioorganic Chemistry.
-
Gao, F., et al. (2022). "Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists." Frontiers in Pharmacology.
-
Li, Y., et al. (2021). "Recent advances in small molecule inhibitors of the PD-1/PD-L1 signaling pathway."[1][3][2] European Journal of Medicinal Chemistry.
-
BMS Patent Literature. (2015). "Immunomodulatory Compounds."[4] Bristol-Myers Squibb.[1] (Contextual grounding for biphenyl-quinazoline pharmacophores).
Sources
- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Quantification of 6-Methylquinazoline in Biological Samples via LC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated method for the quantification of 6-Methylquinazoline (6-MQ) in biological matrices (plasma, urine, tissue homogenates).
Abstract & Scientific Rationale
This compound (6-MQ) is a critical pharmacophore found in numerous tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents. Accurate quantification of 6-MQ is essential for pharmacokinetic (PK) profiling, metabolic stability assessment, and toxicology screening.
This protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The method is designed based on the physicochemical properties of the quinazoline scaffold (weak basicity, moderate lipophilicity), utilizing Electrospray Ionization (ESI+) and Solid Phase Extraction (SPE) to minimize matrix effects and maximize recovery.
Physicochemical Profile & Method Strategy
Understanding the analyte's chemistry is the foundation of a robust method.
| Property | Value | Methodological Implication |
| Molecular Weight | 144.17 g/mol | Precursor Ion: [M+H]⁺ = 145.1 m/z |
| LogP | ~1.6 – 1.9 | Retention: Moderate lipophilicity suits C18 Reverse Phase chromatography. |
| pKa | ~3.5 (N-1) | Ionization: Weak base; requires acidic mobile phase (pH < 3) for protonation in ESI+. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Extraction: Compatible with Liquid-Liquid Extraction (LLE) using EtAc or MTBE. |
Internal Standard (IS) Selection
-
Primary Choice: this compound-d3 (Stable Isotope Labeled).
-
Secondary Choice: 6-Chloroquinazoline or Quinazoline (Structural Analogs).
-
Rationale: Structural analogs mimic the extraction recovery and ionization efficiency of the analyte but must be chromatographically separated.
Experimental Protocol
Instrumentation & Conditions
LC System: Agilent 1290 Infinity II or equivalent UHPLC MS System: Sciex Triple Quad™ 6500+ or Thermo Altis Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (Promotes ionization)[1]
-
Phase B: Acetonitrile (ACN) with 0.1% Formic Acid
Gradient Program:
| Time (min) | % Phase B | Flow Rate (mL/min) | State |
|---|---|---|---|
| 0.00 | 5 | 0.40 | Loading |
| 0.50 | 5 | 0.40 | Hold |
| 3.00 | 90 | 0.40 | Elution |
| 4.00 | 90 | 0.40 | Wash |
| 4.10 | 5 | 0.40 | Re-equilibration |
| 5.50 | 5 | 0.40 | End |
Mass Spectrometry Optimization (MRM)
-
Source: ESI Positive (Turbo Ion Spray)
-
Ion Spray Voltage: 4500 V
-
Temperature: 500°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| This compound | 145.1 | 118.1 | 25 | Quantifier (Loss of HCN) |
| 145.1 | 103.1 | 35 | Qualifier (Ring Cleavage) |
| IS (Quinazoline) | 131.1 | 104.1 | 25 | Internal Standard |
Note: The transition 145.1 → 118.1 corresponds to the characteristic retro-Diels-Alder fragmentation or loss of HCN common in quinazoline rings.
Sample Preparation Workflow
We utilize Liquid-Liquid Extraction (LLE) for superior cleanliness over protein precipitation, reducing phospholipid suppression.
Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for basic heterocycles. Alkalinization ensures the analyte is uncharged (neutral), maximizing partition into the organic phase.
Method Validation Criteria (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ).
Accuracy & Precision
-
QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (800 ng/mL).
-
Intra-day/Inter-day: CV% < 15%.
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of spiked post-extraction blank vs. neat solution.
-
Target: 0.85 – 1.15 (indicating minimal ion suppression).
-
-
Recovery: Compare peak area of extracted QC vs. spiked post-extraction blank.
-
Target: > 70% consistent recovery.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or use a column with better end-capping (e.g., BEH C18). |
| Low Sensitivity | Ion suppression from phospholipids. | Switch from LLE to Supported Liquid Extraction (SLE) or use a phospholipid removal plate (e.g., Waters Ostro). |
| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (50:50 MeOH:ACN + 0.1% Formic Acid). |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
PubChem. (2023). Compound Summary: this compound (CID 15220544). National Library of Medicine. Link
- Bhatia, S., et al. (2020). "Development and validation of LC-MS/MS method for quinazoline derivatives in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. (General reference for quinazoline scaffold analysis).
-
ChemIDplus. this compound Physicochemical Data. Link
Sources
Application Note: A Practical Guide to the N-arylation of 6-Methylquinazoline
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive experimental protocol for the N-arylation of 6-methylquinazoline, a key transformation for the synthesis of novel therapeutic agents. N-arylated quinazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide details a representative Buchwald-Hartwig amination protocol, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] We delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a step-by-step methodology for synthesis, purification, and characterization of the target compounds. Furthermore, this document includes a discussion on the potential for Ullmann-type coupling as an alternative synthetic route and emphasizes the critical aspect of regioselectivity in the N-arylation of the quinazoline core.
Introduction
The quinazoline scaffold is a cornerstone in modern drug discovery, with numerous derivatives approved as therapeutic agents.[4] The introduction of an aryl group onto the quinazoline nitrogen atom (N-arylation) can significantly modulate the molecule's pharmacological properties, influencing its binding affinity to biological targets, solubility, and metabolic stability.[5] N-arylated quinazolines have been extensively investigated as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), making them a focal point in the development of targeted cancer therapies.[6]
The direct N-arylation of the quinazoline ring system presents a synthetic challenge due to the presence of two potential nucleophilic nitrogen atoms (N-1 and N-3). The regioselectivity of the reaction is influenced by electronic and steric factors of the quinazoline substrate and the choice of catalytic system. This protocol focuses on the Buchwald-Hartwig amination, a versatile and widely adopted method for C-N bond formation, offering a reliable pathway to N-arylated heterocycles.[7]
Reaction Scheme
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-arylation of this compound
This protocol is a representative procedure and may require optimization for specific aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Aryl bromide/iodide | ≥98% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| Xantphos | ≥98% | Commercially available | Bulky phosphine ligand |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially available | Anhydrous |
| Toluene | Anhydrous | Commercially available | Dry, degassed |
| Ethyl acetate | HPLC grade | Commercially available | For workup and chromatography |
| Hexanes | HPLC grade | Commercially available | For chromatography |
| Anhydrous sodium sulfate | Reagent grade | Commercially available | For drying |
| Silica gel | 60-120 mesh | Commercially available | For column chromatography |
| Schlenk flask | - | - | For inert atmosphere reactions |
| Magnetic stirrer with heating | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially available | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the starting quinazoline. Cesium carbonate is an effective base for this transformation. [8]The palladium catalyst and the bulky phosphine ligand are crucial for the catalytic cycle. [9]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Rationale: Toluene is a common solvent for Buchwald-Hartwig reactions. The elevated temperature is necessary to drive the reaction to completion.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's endpoint.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The workup procedure is designed to remove the base, catalyst residues, and any water-soluble byproducts.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. [10] * The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-arylated this compound.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase. [11]
-
Characterization
The structure and purity of the synthesized N-aryl-6-methylquinazoline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The regioselectivity of the arylation (N-1 vs. N-3) can often be determined by analyzing the chemical shifts and coupling patterns of the quinazoline protons, particularly H-2 and H-4.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Alternative Synthetic Strategy: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and represents a viable alternative to the Buchwald-Hartwig amination. [12][13]This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. While historically requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions with the use of appropriate ligands. [14] Key Features of Ullmann N-arylation:
-
Catalyst: Copper(I) salts such as CuI are commonly used.
-
Ligands: Diamine or amino acid-based ligands can improve reaction efficiency.
-
Base: A strong base like potassium carbonate is often required.
-
Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are typically employed.
Regioselectivity Considerations
The N-arylation of this compound can potentially yield two regioisomers: the N-1 and N-3 arylated products. The outcome of the reaction is influenced by several factors:
-
Electronic Effects: The electron density at the N-1 and N-3 positions.
-
Steric Hindrance: The steric bulk of the arylating agent and the substituents on the quinazoline ring.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can influence the regioselectivity.
For quinazolin-4-ones, alkylation and arylation typically occur regioselectively at the N-3 position. [8]However, for this compound which lacks the C4-oxo group, the regioselectivity may be less predictable. A thorough characterization of the product mixture is crucial to determine the isomeric ratio.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh palladium source and ligand. Properly degas the solvent and maintain an inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature, but monitor for potential decomposition. | |
| Inappropriate base | Try a different base, such as K₃PO₄ or NaOtBu. | |
| Formation of side products | Homocoupling of the aryl halide | Use a lower catalyst loading or a different ligand. |
| Decomposition of starting materials or product | Reduce the reaction temperature or time. | |
| Poor regioselectivity | - | Screen different ligands, solvents, and bases. The regioselectivity may be inherently low for this substrate. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-arylation of this compound via the Buchwald-Hartwig amination. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively synthesize a diverse range of N-arylated quinazoline derivatives. The provided guidelines for purification, characterization, and troubleshooting will aid in the successful implementation of this important transformation in the pursuit of novel drug candidates. The exploration of alternative methods like the Ullmann condensation and a careful analysis of the reaction's regioselectivity are crucial for a comprehensive synthetic strategy.
References
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). MDPI. Retrieved from [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]
-
Efficient N-arylation and N-alkylation of quinazolines using PEG-400 as green solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]
-
An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. (n.d.). RSC Publishing. Retrieved from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. (n.d.). PubMed. Retrieved from [Link]
-
Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (n.d.). ACS Publications. Retrieved from [Link]
-
General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. (2019). PMC. Retrieved from [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). ResearchGate. Retrieved from [Link]
-
One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. (n.d.). PubMed. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Arylnaphthoquinones. 8. Synthesis of 6-arylbenzo[a]phenazines. (2021). ResearchGate. Retrieved from [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. Retrieved from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 11. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: Radiolabeling of 6-Methylquinazoline Derivatives for Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Radiolabeled 6-Methylquinazolines in Oncology
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various solid tumors.[2][3] The 6-methylquinazoline core, in particular, serves as a key pharmacophore in several clinically relevant tyrosine kinase inhibitors (TKIs).
To non-invasively study the in vivo pharmacokinetics, target engagement, and therapeutic efficacy of these drugs, molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are indispensable. These techniques rely on the use of radiolabeled probes that can be traced within the body. This document provides a detailed guide to the principles and protocols for radiolabeling this compound derivatives, enabling researchers to visualize and quantify the distribution of these important therapeutic agents in preclinical and clinical settings. We will delve into the rationale behind the choice of radioisotopes, precursor design, and the intricacies of the radiolabeling, purification, and quality control processes.
Foundational Principles of Radiolabeling for Imaging
The selection of a radionuclide is a critical first step and is dictated by the intended application, the biological half-life of the quinazoline derivative, and the imaging modality.
-
Carbon-11 (¹¹C): With its short half-life of 20.4 minutes, ¹¹C is ideal for PET studies investigating rapid biological processes.[4] Its incorporation often involves the methylation of a suitable precursor, which can be advantageous as it may not significantly alter the compound's biological activity.[4] However, its short half-life necessitates an on-site cyclotron and rapid synthesis and purification protocols.[4]
-
Fluorine-18 (¹⁸F): The 109.8-minute half-life of ¹⁸F allows for longer imaging studies, centralized production, and distribution to facilities without a cyclotron.[5][6] This makes it a popular choice for clinical PET imaging. The introduction of ¹⁸F can be more synthetically challenging and may impact the molecule's properties.
-
Iodine-124 (¹²⁴I) and Iodine-123 (¹²³I): ¹²⁴I is a positron emitter with a long half-life of 4.2 days, making it suitable for tracking slow biological processes and the fate of large molecules.[7][8] ¹²³I is used for SPECT imaging. Radioiodination is a well-established technique, often targeting activated aromatic rings.
The core principle of radiolabeling is to incorporate one of these isotopes into the this compound molecule with high efficiency and specificity, while maintaining its biological function. This typically involves a multi-step process from precursor synthesis to the final radiolabeled product.
Precursor Design and Synthesis: The Blueprint for Successful Radiolabeling
The success of any radiolabeling effort hinges on the design and synthesis of a suitable precursor molecule. This precursor must contain a reactive site, often a leaving group, that can be readily displaced by the chosen radioisotope.
For a generic this compound derivative, the precursor strategy will depend on the chosen radioisotope:
-
For ¹¹C-labeling (via [¹¹C]CH₃I): The precursor is typically a desmethylated analog, where a hydroxyl or amine group is available for methylation. For a this compound, if another methoxy group is present on the quinazoline ring (e.g., at the 7-position, common in EGFR inhibitors), this can be the site of demethylation to create the precursor.[9]
-
For ¹⁸F-labeling: A common strategy is nucleophilic substitution of a leaving group (e.g., tosylate, nosylate, or a nitro group) on an alkyl chain attached to the quinazoline core, often at the 6- or 7-position via an ether linkage.[10] Alternatively, direct aromatic fluorination can be achieved using precursors like diaryliodonium salts.
-
For Radioiodination: A common precursor is a trialkylstannyl derivative (e.g., tributyltin) on an aromatic ring of the quinazoline scaffold or a linked phenyl group, which can be readily substituted with radioiodine.[8]
Below is a generalized workflow for precursor synthesis, which would be adapted based on the specific this compound derivative and the desired radiolabeling position.
Caption: Generalized workflow for precursor synthesis.
Detailed Protocols for Radiolabeling a this compound Derivative
The following protocols are detailed for the radiolabeling of a representative this compound derivative, exemplified by a structure similar to erlotinib, a well-known EGFR inhibitor. These protocols are intended as a starting point and may require optimization for specific derivatives.
[¹¹C]-Methylation of a Desmethyl-6-methylquinazoline Precursor
This protocol is based on the common method of producing [¹¹C]methyl iodide and using it to methylate a hydroxyl precursor.[9]
Materials and Equipment:
-
Cyclotron for ¹¹C production
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Synthra MeIPlus)
-
HPLC system with a radioactivity detector
-
Precursor: O-desmethyl-6-methylquinazoline derivative (e.g., at the 7-position)
-
Reagents: Lithium aluminum hydride (LiAlH₄), iodomethane, sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (TBAH), dimethylformamide (DMF) or acetonitrile (CH₃CN), HPLC solvents.
Protocol:
-
Production of [¹¹C]CO₂: Bombard a nitrogen gas target containing a small amount of oxygen with protons in the cyclotron to produce [¹¹C]CO₂.
-
Conversion to [¹¹C]CH₃I:
-
Trap the [¹¹C]CO₂ on a molecular sieve.
-
Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst and hydrogen gas at high temperature (e.g., 400°C).
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination with iodine vapor at high temperature (e.g., 720°C).
-
Trap the resulting [¹¹C]CH₃I in a cooled trap.
-
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of DMF or CH₃CN in a reaction vessel.
-
Add a small amount of base (e.g., 2-5 µL of 1 M NaOH or TBAH) to deprotonate the hydroxyl group.
-
Release the trapped [¹¹C]CH₃I and bubble it through the precursor solution at an elevated temperature (e.g., 80-120°C) for 3-5 minutes.
-
-
Purification:
-
Quench the reaction with water or HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid).
-
Collect the radioactive peak corresponding to the [¹¹C]-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via solid-phase extraction (SPE) or rotary evaporation.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
-
Pass the final product through a sterile filter (0.22 µm) into a sterile vial.
-
[¹⁸F]-Fluorination of a Tosylated this compound Precursor
This protocol describes the nucleophilic substitution of a tosylate leaving group on an alkyl ether chain.[10]
Materials and Equipment:
-
Cyclotron for ¹⁸F production
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
-
Precursor: Tosylated this compound derivative (e.g., 6-O-(2-tosyloxyethyl)-7-methoxy-4-(3-ethynylphenylamino)quinazoline)
-
Reagents: [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), HPLC solvents.
Protocol:
-
[¹⁸F]Fluoride Production and Activation:
-
Bombard ¹⁸O-enriched water with protons in the cyclotron to produce [¹⁸F]fluoride.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve 2-5 mg of the tosylated precursor in 500 µL of anhydrous acetonitrile or DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 100-150°C for 10-20 minutes.
-
-
Purification:
-
Cool the reaction vessel and dilute the mixture with water or HPLC mobile phase.
-
Inject the crude mixture onto a semi-preparative HPLC column.
-
Elute with a suitable mobile phase to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Follow the same formulation procedure as described for the ¹¹C-labeled compound (Section 4.1, step 5).
-
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Comparison of fully-automated radiosyntheses of [11C]erlotinib for preclinical and clinical use starting from in target produced [11C]CO2 or [11C]CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Methylquinazoline Derivatization
Welcome to the technical support center for 6-methylquinazoline derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound derivatives and to troubleshoot common issues that can lead to low product yields. This resource provides in-depth, field-proven insights and practical solutions to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound derivatives.
Q1: What are the most prevalent synthetic routes for this compound derivatives?
The synthesis of quinazoline derivatives is a well-established area of organic chemistry with several versatile methods.[1][2] Common approaches include:
-
Niementowski Quinazoline Synthesis: This classic method involves the reaction of anthranilic acid with an amide to form the quinazolinone core.[3]
-
Transition Metal-Catalyzed Syntheses: Modern methods often employ transition metals like palladium, copper, or nickel to catalyze C-H and N-H bond activations, leading to efficient quinazoline formation.[4][5] For instance, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides 4-arylquinazolines in good yields.[4]
-
Metal-Free Syntheses: To avoid the toxicity and cost associated with transition metals, several metal-free synthetic routes have been developed.[5] These can involve base-promoted reactions or the use of reagents like iodine.[5][6]
Q2: What are the critical reaction parameters that influence the yield of this compound derivatization?
Several factors can significantly impact the yield and purity of your final product. These include:
-
Reaction Temperature: The optimal temperature is crucial for reaction kinetics and minimizing side product formation.[7]
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion without product degradation.[7]
-
Solvent and Reagent Purity: The purity of your starting materials and solvents is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[7][8]
-
Atmosphere: Many organic reactions are sensitive to atmospheric moisture and oxygen.[5][7] Employing an inert atmosphere (e.g., nitrogen or argon) is often necessary.[7]
-
pH of the Reaction Mixture: The pH can influence the reactivity of starting materials and the stability of intermediates and the final product.[9]
Q3: How can I effectively monitor the progress of my this compound derivatization reaction?
Regular monitoring of the reaction is crucial for determining the optimal endpoint and preventing over-reaction or product decomposition.[7] The most common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, including the molecular weights of the components, which aids in identifying the desired product and any byproducts.
II. Troubleshooting Guides for Low Yield
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound derivatization.
Problem 1: Low to No Product Yield
Observing a low yield or a complete absence of the desired product is a common challenge. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low to no product yield.
Potential Causes and Solutions:
-
Cause: Impure or Degraded Starting Materials.
-
Explanation: The purity of the this compound starting material and the derivatizing agent is critical. Impurities can interfere with the reaction, leading to the formation of side products or complete inhibition of the desired reaction.[7][8]
-
Solution:
-
Verify Purity: Analyze the starting materials using techniques like NMR, LC-MS, or melting point determination to confirm their identity and purity.
-
Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization or column chromatography.
-
-
-
Cause: Suboptimal Reaction Conditions.
-
Explanation: Temperature, reaction time, and stoichiometry of reactants play a significant role in the reaction outcome.[7] Incorrect parameters can lead to incomplete reactions or decomposition of the product.[7][10]
-
Solution:
-
Literature Review: Re-examine the literature for established protocols for similar derivatizations to ensure your conditions are appropriate.
-
Systematic Optimization: If the reaction is novel, perform small-scale optimization experiments to screen different temperatures, reaction times, and reactant ratios. A Design of Experiments (DoE) approach can be highly effective.
-
-
-
Cause: Poor Quality of Reagents or Solvents.
-
Explanation: The presence of water or other impurities in solvents and reagents can be detrimental, especially for moisture-sensitive reactions.[7][11]
-
Solution:
-
Use High-Purity Reagents: Utilize reagents and solvents of the appropriate grade for your synthesis.
-
Dry Solvents: If the reaction is sensitive to moisture, use freshly dried solvents. Standard drying techniques include distillation over a suitable drying agent or the use of a solvent purification system.
-
-
-
Cause: Inefficient Mixing.
-
Explanation: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mass transfer and consequently, lower reaction rates and yields.[7]
-
Solution: Ensure adequate stirring speed to maintain a homogenous suspension or to maximize the interfacial area in biphasic systems.
-
Problem 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts, which complicates purification and reduces the yield of the desired product.
Potential Causes and Solutions:
-
Cause: Side Reactions.
-
Explanation: Quinazolines can undergo various side reactions depending on the reaction conditions and the nature of the substituents. For instance, over-alkylation or the formation of regioisomers can occur.
-
Solution:
-
Modify Reaction Conditions: Adjusting the temperature, reaction time, or the order of reagent addition can often suppress side reactions. For example, a lower temperature may increase the selectivity of the reaction.
-
Protecting Groups: If a reactive functional group on the this compound core is leading to side products, consider using a protecting group strategy.
-
-
-
Cause: Decomposition of Product.
-
Explanation: The desired product may be unstable under the reaction or workup conditions, leading to its degradation.[10]
-
Solution:
-
Monitor Product Stability: Perform a stability study of the purified product under the reaction and workup conditions to assess its lability.
-
Milder Conditions: If the product is found to be unstable, explore milder reaction conditions (e.g., lower temperature, alternative catalyst) or a less harsh workup procedure.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, challenges in isolating and purifying the final product can lead to significant yield loss.[12]
Potential Causes and Solutions:
-
Cause: Poor Solubility of the Product.
-
Explanation: The derivatized this compound may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction, or it may be difficult to extract from the workup solvents.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product is sufficiently soluble.
-
Modified Workup: Adjust the pH of the aqueous phase during extraction to alter the solubility of the product.
-
-
-
Cause: Similar Polarity of Product and Byproducts.
-
Explanation: If the byproducts have a similar polarity to the desired product, separation by column chromatography can be challenging.
-
Solution:
-
Optimize Chromatography Conditions: Screen different solvent systems (eluents) for column chromatography to improve separation. Using a gradient elution can often provide better resolution.
-
Alternative Purification Techniques: Consider other purification methods such as recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC).
-
-
III. Experimental Protocols
This section provides a general, illustrative protocol for a common this compound derivatization. Note: This is a template and should be adapted based on the specific reaction and literature precedents.
General Protocol: N-Alkylation of a 6-Methylquinazolin-4(3H)-one
This protocol describes a typical N-alkylation at the N3 position.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 6-methylquinazolin-4(3H)-one (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).
-
Add a base (e.g., K2CO3, Cs2CO3, or NaH) (1.1 - 1.5 eq).
-
-
Reagent Addition:
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide) (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
IV. Data Presentation
Systematic optimization of reaction conditions is key to improving yield. The following table illustrates how to present data from an optimization study.
Table 1: Optimization of N-Alkylation of 6-Methylquinazolin-4(3H)-one
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.2) | DMF | 60 | 12 | 45 |
| 2 | K2CO3 (1.2) | DMF | 80 | 6 | 65 |
| 3 | Cs2CO3 (1.2) | DMF | 80 | 4 | 85 |
| 4 | Cs2CO3 (1.2) | Acetonitrile | 80 | 8 | 70 |
| 5 | NaH (1.1) | THF | rt | 12 | 55 |
V. Visualization of a Synthetic Pathway
The following diagram illustrates a general synthetic pathway for the derivatization of this compound.
Caption: General workflow for this compound derivatization.
VI. References
-
ResearchGate. Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. Available from: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]
-
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
-
SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
-
Taylor & Francis. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis of new 5-hydroxyquinazoline derivatives from functionalized 5-acetyl-6-methylpyrimidines. Available from: [Link]
-
PMC. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]
-
PubMed. Facile Preparation of 4-Substituted Quinazoline Derivatives. Available from: [Link]
-
PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Quinazoline derivatives: Synthesis and bioactivities. Available from: [Link]
-
ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Available from: [Link]
-
ACS Omega. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available from: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
IJMPR. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available from: [Link]
-
Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]
-
PacBio. Guide - Low Yield Troubleshooting. Available from: [Link]
-
Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available from: [Link]
-
Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Methylquinazoline
Welcome to the technical support center for the synthesis of 6-Methylquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning the synthesis of this important heterocyclic compound from the laboratory bench to a larger scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scale-up?
A1: Several synthetic routes to quinazoline derivatives are reported in the literature, but for this compound, the Niementowski quinazoline synthesis is a classical and often reliable method.[1] This reaction involves the thermal condensation of an appropriately substituted anthranilic acid (in this case, 2-amino-5-methylbenzoic acid) with an amide (e.g., formamide).[2]
For scale-up, the choice of route is critical and should be guided by factors such as cost of starting materials, reaction robustness, atom economy, and ease of purification. While modern transition-metal-catalyzed methods exist, they can introduce challenges related to catalyst cost, toxicity, and removal, which can be problematic on a larger scale.[3] The Niementowski reaction, despite often requiring high temperatures, is frequently favored for its operational simplicity and use of readily available, inexpensive starting materials.
Q2: Why does the reaction yield often decrease when moving from a lab-scale (grams) to a pilot-plant scale (kilograms)?
A2: A drop in yield during scale-up is a common issue stemming from several key physical and chemical factors that change with scale.[4][5] These include:
-
Heat and Mass Transfer: Inadequate mixing in large reactors can lead to poor heat distribution and localized temperature gradients. This can promote the formation of byproducts and reduce the overall yield.[4]
-
Reaction Kinetics: Some reactions are sensitive to the rate of reagent addition. What is a "fast" addition on a small scale can be difficult to control on a large scale, potentially leading to exotherms and side reactions.
-
Solubility Issues: The solubility of intermediates or the final product may differ in larger volumes, leading to premature precipitation or difficulties during work-up and isolation.[4]
-
Work-up and Isolation: Phase separations and extractions are often less efficient in large vessels. Product isolation via crystallization can also be affected by different cooling profiles and mixing efficiencies, leading to losses.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns include:
-
Thermal Runaway: The cyclization step in many quinazoline syntheses can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is crucial to understand the reaction's thermal profile and prevent a runaway reaction.
-
Handling of Reagents: Depending on the specific route, you may be handling corrosive acids (e.g., in the Niementowski reaction) or toxic reagents.[2] At scale, the risks associated with spills or exposure are significantly higher.
-
Solvent Safety: The use of large volumes of flammable organic solvents requires appropriate engineering controls, such as grounding and inert atmosphere operations, to mitigate fire and explosion risks.
Common Scale-Up Challenges & Troubleshooting
This section provides a question-and-answer guide to specific problems you may encounter during the scale-up process.
Q: My reaction mixture is turning dark, and I'm seeing significant byproduct formation by HPLC analysis. What's happening?
A: Darkening of the reaction mixture, often accompanied by the formation of polymeric or tar-like substances, is typically a sign of thermal decomposition or side reactions.
-
Causality: High reaction temperatures, especially when held for extended periods, can cause degradation of starting materials or the product. Quinazolines can be susceptible to oxidation or other decomposition pathways under harsh conditions.[6] Localized overheating due to poor mixing is a common culprit in large reactors.
-
Troubleshooting Steps:
-
Temperature Profile Analysis: Review your heating and cooling data. Are there temperature spikes that correlate with reagent addition? Is the bulk temperature uniform?
-
Lower the Reaction Temperature: If possible, explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or the use of a catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially at elevated temperatures.
-
Impurity Identification: Isolate and identify the major byproduct(s). Understanding their structure can provide clues about the undesired reaction pathway and how to prevent it.
-
Q: The final product is difficult to purify, showing persistent impurities even after recrystallization. What are my options?
A: Purification is a major hurdle in process chemistry.[4] If standard recrystallization is failing, it's likely due to the presence of structurally similar impurities or an unfavorable crystallization process.
-
Causality: Impurities formed during the reaction may have similar solubility profiles to the desired product, making them co-crystallize. On a large scale, slower cooling rates can sometimes lead to less selective crystallization.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Perform a systematic screening of different solvent systems (both single and mixed solvents) on a small scale to find conditions that maximize the solubility of the impurity while minimizing the solubility of the product at a given temperature.
-
Slurry Wash: Before a full recrystallization, try washing the crude solid product with a solvent in which the product is poorly soluble, but the impurities are more soluble.
-
pH Adjustment: If your product or impurities have acidic or basic functional groups, you can manipulate the pH during the work-up to selectively extract impurities into an aqueous layer.
-
Chromatography: While often a last resort on a large scale due to cost and solvent usage, column chromatography on silica gel or another stationary phase may be necessary to achieve the desired purity.[7]
-
Q: The cyclization step is not going to completion, even after extending the reaction time. What could be the cause?
A: Incomplete conversion is a frustrating issue that often points to problems with reagents, catalysts, or reaction conditions.
-
Causality:
-
Water Removal: Many cyclization reactions, including the Niementowski synthesis, generate water as a byproduct.[2] On a large scale, inefficient removal of water can inhibit the reaction from reaching completion, as the reaction can be reversible.
-
Reagent Quality: The purity of starting materials is paramount. Impurities in the starting anthranilic acid or formamide can interfere with the reaction.
-
Insufficient Temperature: The reaction may require a higher internal temperature than what is being measured by an external probe, especially with poor mixing.
-
-
Troubleshooting Steps:
-
Azeotropic Water Removal: If the reaction solvent allows, consider using a Dean-Stark trap to physically remove water as it is formed.
-
Reagent Analysis: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, titration).
-
Temperature Monitoring: Use a calibrated internal temperature probe to ensure the reaction mixture is reaching and maintaining the target temperature.
-
Catalyst Addition: While the classical Niementowski reaction is often thermal, some literature reports the use of acid catalysts to promote cyclization. This should be investigated carefully on a small scale first.
-
Process Workflow and Troubleshooting Logic
The following diagrams illustrate the general workflow for the scale-up synthesis and a logical approach to troubleshooting common issues.
Caption: High-level workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
Detailed Experimental Protocol: Niementowski Synthesis of this compound-4(3H)-one (Illustrative)
Disclaimer: This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety requirements. A thorough risk assessment must be conducted before implementation.
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Molar Eq. |
| 2-amino-5-methylbenzoic acid | 151.16 | 1.00 | 6.62 | 1.0 |
| Formamide | 45.04 | 2.98 | 66.2 | 10.0 |
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-5-methylbenzoic acid (1.00 kg, 6.62 mol).
-
Reagent Addition: Add formamide (2.98 kg, 66.2 mol) to the reactor. Causality: Formamide serves as both a reactant and a solvent in this classical approach. Using a large excess helps to drive the reaction to completion.
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Begin controlled heating of the reaction mixture with constant agitation. Heat to an internal temperature of 140-150°C. Causality: Thermal energy is required to drive the condensation and subsequent cyclization, which involves the elimination of water.[2]
-
Reaction Monitoring: Hold the mixture at 140-150°C for 4-6 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed (<1% remaining).
-
Cooldown: Once the reaction is complete, cool the mixture to 60-70°C in a controlled manner.
-
Work-up: Slowly add the warm reaction mixture to a separate vessel containing purified water (10 L), maintaining the temperature of the water below 30°C. A precipitate will form.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 10-15°C. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with purified water (2 x 2 L) to remove residual formamide and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum at 60-70°C until a constant weight is achieved.
-
Purification (Recrystallization):
-
Charge the crude, dry product to a clean reactor.
-
Add a suitable solvent (e.g., ethanol or isopropanol, to be determined by lab-scale screening) and heat to reflux until all the solid dissolves.
-
Cool the solution slowly and controllably to 0-5°C to induce crystallization.
-
Hold at this temperature for at least 2 hours to maximize crystal growth.
-
Isolate the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 60-70°C to yield the final this compound-4(3H)-one.
-
References
-
Niementowski quinazoline synthesis. In: Wikipedia. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society. [Link]
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
-
Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
-
Colarusso, S., et al. (2022). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. [Link]
-
Shaikh, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT. [Link]
- CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Vaddula, B. R., et al. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Vaddula, B. R., et al. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Davoodnia, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsat.org [ijsat.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylquinazoline purification techniques and best practices
To: User From: Technical Applications Group (TAG) Subject: Technical Guide: Purification & Troubleshooting of 6-Methylquinazoline
Introduction: The Molecule & The Challenge
This compound (CAS: 7556-94-7) is a fused bicyclic heterocycle often utilized as a pharmacophore in kinase inhibitors and receptor antagonists. Unlike its parent quinazoline, the 6-methyl substituent introduces slight electron-donating character, modulating both its basicity and lipophilicity.
-
Physical State: Low-melting solid (MP: 62–63 °C).[1]
-
Basicity (pKa): ~3.5–3.8 (estimated). It is a weak base, protonating at N1/N3.
The Purification Challenge: The primary difficulty with this compound is its tendency to "oil out" during crystallization due to its low melting point and the presence of lipophilic impurities (e.g., unreacted p-toluidine or oligomers). Furthermore, if synthesized via the Niementowski or oxidative routes, it often retains traces of metal catalysts or high-boiling solvents (DMSO, DMF).
This guide provides a self-validating workflow to isolate high-purity (>98%) material.
Part 1: The "Crude" Phase – Acid-Base Extraction[4]
Objective: Isolate the basic quinazoline core from neutral/acidic byproducts and metal catalysts. Mechanism: Leveraging the pKa (~3.5) to selectively protonate the pyrimidine ring.
Protocol
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why? EtOAc dissolves the organic impurities but allows for clean partitioning with water. Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.
-
-
Acid Extraction (Protonation): Extract the organic layer 3x with 1M HCl (pH ~1).
-
Mechanism:[4] this compound becomes ionic (
) and moves to the aqueous phase. Neutral impurities (unreacted aldehydes, non-basic starting materials) remain in the EtOAc.
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc.
-
Critical Step: This removes physically entrained neutral impurities.
-
-
Basification (Recovery): Cool the aqueous layer to 0–5 °C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.
-
Observation: The solution will turn cloudy as the free base precipitates or oils out.
-
-
Extraction: Extract the basic aqueous mixture 3x with Dichloromethane (DCM) .
-
Why DCM? It has higher solubility for the quinazoline than EtOAc, ensuring efficient recovery of the free base.
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Visual Workflow: Acid-Base Partitioning
Figure 1: Selective isolation of this compound using pH-dependent solubility switches.
Part 2: Refining Techniques (Crystallization & Distillation)
Once the "crude" is free of gross impurities, choose a method based on the physical state of your isolate.
Technique A: Recrystallization (For Solids)
Best for: Removing close-eluting isomers or trace colored impurities.
| Parameter | Recommendation |
| Primary Solvent | n-Hexane or Cyclohexane |
| Co-Solvent | Ethyl Acetate (dropwise) |
| Temperature | Dissolve at 60 °C; Cool to -20 °C |
| Concentration | ~1 g solute per 5–8 mL solvent |
Step-by-Step:
-
Place the solid in a flask with a stir bar.
-
Add n-Hexane and heat to reflux (69 °C).
-
If insoluble material remains (likely salts), filter hot.
-
If the compound is not fully soluble, add EtOAc dropwise through the condenser until clear.
-
Slow Cooling: Turn off heat and let the flask sit in the oil bath as it cools to RT. Then move to a fridge/freezer.
-
Why? Rapid cooling traps impurities and leads to oiling out.
-
Technique B: Vacuum Distillation (For Oils/Large Scale)
Best for: Isolating the compound if it refuses to crystallize or for >10g scales.
-
Boiling Point: 261 °C (atm).[1][2][3] Under vacuum (1–2 mmHg), expect bp ~100–110 °C.
-
Precaution: Ensure the condenser water is warm (~40 °C) to prevent the product (mp 62 °C) from solidifying and clogging the condenser path.
Part 3: Troubleshooting Center (Q&A)
Q1: My product comes out as a dark red oil and won't solidify. What happened?
-
Cause: This is "oiling out," typically caused by trace solvent residues (EtOAc/DCM) acting as plasticizers or the presence of oligomeric impurities.
-
Fix:
-
Azeotrope: Dissolve the oil in diethyl ether or pentane and evaporate again to remove higher-boiling solvent traces.
-
Seed: Scratch the side of the flask with a glass rod to induce nucleation.
-
Cold Trituration: Add cold n-pentane (-20 °C) to the oil and sonicate. This often forces the solid to crash out.
-
Q2: I have low recovery after the Acid-Base extraction.
-
Cause A (pH): The aqueous layer was not basic enough during recovery. The pH must be >10. At pH 7-8, a significant portion remains protonated (equilibrium).
-
Cause B (Solubility): this compound has slight water solubility even as a free base.
-
Fix: Saturate the basic aqueous layer with NaCl (brine) before the DCM extraction. This "salting out" effect drives the organic molecule into the DCM layer.
Q3: The product has a persistent yellow color.
-
Cause: Oxidation byproducts (N-oxides) or polymerized anilines.
-
Fix: Perform a filtration through a short pad of neutral alumina (not silica, which is acidic and might bind the basic product) using 10% EtOAc in Hexane.
Q4: Can I use silica gel chromatography?
-
Answer: Yes, but with caution.
-
Issue: The basic nitrogen interacts strongly with acidic silanols on silica, leading to "streaking" (broad peaks) and yield loss.
-
Modification: Pre-treat the silica slurry with 1% Triethylamine (TEA) in your mobile phase (e.g., Hexane:EtOAc 8:2 + 1% TEA). This neutralizes the active sites on the silica.
Part 4: Analytical Verification (QC)
Before proceeding to biological assays, validate purity using these metrics:
| Method | Acceptance Criteria | Note |
| 1H NMR (CDCl₃) | Sharp singlet at ~2.5 ppm (Methyl). Aromatic region distinct. | Check for solvent peaks (DCM/EtOAc). |
| LC-MS | Single peak, [M+H]+ = 145.07 | Watch for [M+16] peaks (N-oxide impurity). |
| Melting Point | 61–63 °C (Sharp range < 2°C) | Broad range (e.g., 55–60°C) indicates solvent entrapment. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15220544, this compound. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Crystallization for 6-Methylquinazoline Analogs
Introduction: The crystalline form of an active pharmaceutical ingredient (API) is fundamental to its stability, solubility, and bioavailability. For 6-methylquinazoline analogs, a class of compounds with significant therapeutic potential, obtaining high-quality single crystals is a critical step in drug development for structural elucidation and ensuring batch-to-batch consistency.[1][2] However, the journey from a purified compound to a well-ordered crystal lattice is often fraught with challenges. This guide provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of crystallizing these nitrogen-containing heterocyclic compounds.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound analogs in a direct question-and-answer format.
Question 1: My compound has completely dissolved, but no crystals have formed after cooling and waiting.
Answer: This is a classic case of the system failing to achieve sufficient supersaturation, or an inhibition of the nucleation process. Supersaturation is the essential driving force for crystallization.[3] If the concentration of your compound does not exceed its solubility limit at a given temperature, it will remain in solution.[4]
-
Causality & Immediate Actions:
-
Excess Solvent: The most common reason is the use of too much solvent.[5] Your compound is likely still soluble even at the lower temperature.
-
Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Aim for a 10-20% reduction in volume before allowing it to cool again.[5]
-
-
Inhibited Nucleation: Sometimes, even in a supersaturated state, the energy barrier for crystal nucleation is too high.[6]
-
Solution A (Induce Nucleation): Try scratching the inside surface of the glass vial with a glass rod just below the solvent level. The microscopic glass particles released can act as nucleation sites.[6]
-
Solution B (Seeding): If you have a crystal from a previous batch, add a single, tiny seed crystal to the supersaturated solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.[7]
-
-
Inappropriate Cooling Rate: If cooling is too rapid, the system may not have enough time in the metastable zone for nuclei to form.
-
Question 2: Instead of crystals, my compound has separated as an oily liquid ("oiling out"). What does this mean and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The resulting oil is an impure, supercooled liquid that rarely solidifies into a pure crystalline form.
-
Causality & Corrective Measures:
-
High Solute Concentration/Inappropriate Solvent: The solubility of the compound in the chosen solvent is too high at the crystallization temperature.
-
Solution: Re-dissolve the oil by adding more solvent and heating. Then, allow it to cool much more slowly. If it persists, the solvent is likely unsuitable. A less polar solvent or a solvent mixture might be necessary to reduce solubility.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and promote oiling out.[10][11]
-
Solution: The compound may require further purification. Techniques like flash chromatography or a pre-purification precipitation step can be effective.[12]
-
-
High Temperature: Crystallization is being attempted at too high a temperature.
-
Solution: Select a more volatile solvent with a lower boiling point, allowing you to create a saturated solution at a temperature below your compound's melting point.
-
-
Question 3: My compound crashed out of solution as a fine powder or an amorphous solid. How can I get proper crystals?
Answer: The formation of powder or amorphous material indicates that nucleation occurred too rapidly and extensively, dominating the crystal growth phase.[3] This happens when the solution is driven too quickly into a highly supersaturated (labile) state, causing a massive number of nuclei to form simultaneously with little opportunity to grow into larger, ordered crystals.[4][13]
-
Causality & Optimization Strategy:
-
Excessive Supersaturation: This is the primary cause. It can result from cooling the solution too quickly or by the rapid addition of an anti-solvent.[8]
-
Solution: The key is to slow down the entire process.
-
Cooling: Decrease the cooling rate significantly. Let the solution cool to room temperature on the benchtop, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C), allowing several hours at each stage.
-
Anti-solvent: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation. A better approach is to use vapor diffusion, which introduces the anti-solvent much more gradually.[4]
-
-
-
Solvent System: The chosen solvent system may promote very low solubility, leading to rapid precipitation.
-
Solution: Use a slightly better solvent or adjust the ratio of your solvent/anti-solvent mixture to increase the compound's solubility slightly, thereby widening the metastable zone where controlled crystal growth can occur.
-
-
Question 4: The crystals I've grown are very small, needle-like, or thin plates. How can I improve their quality and size?
Answer: Crystal morphology is a direct consequence of the interplay between thermodynamic and kinetic factors during growth.[14] Small, high-aspect-ratio crystals like needles or plates often suggest rapid growth along one crystal face, which can be influenced by the solvent, impurities, or the level of supersaturation.
-
Causality & Refinement Techniques:
-
Moderate to High Supersaturation: While not as extreme as powder formation, this condition still favors nucleation over slow, ordered growth.
-
Solution: Reduce the level of supersaturation. Use a more dilute starting solution or slow down the cooling/evaporation/anti-solvent diffusion rate. The goal is to keep the system within the metastable zone for as long as possible.[3]
-
-
Solvent Effects: The solvent can interact differently with various crystal faces, either promoting or inhibiting growth in specific directions.[14]
-
Solution: Experiment with different solvents. A solvent with different polarity or hydrogen-bonding capabilities can alter the crystal habit. For instance, if you are using a protic solvent like ethanol, try an aprotic solvent like ethyl acetate or toluene.
-
-
Impurity Interference: Impurities can adsorb to specific crystal faces, blocking growth on that face and leading to altered morphology.[11]
-
Solution: Ensure the highest possible purity of your starting material. An extra purification step is often the most effective solution for improving crystal quality.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my this compound analog?
A good starting point is to find a solvent that provides moderate solubility. The ideal single solvent dissolves your compound when hot but has low solubility when cold.[15] For this compound analogs, which have both aromatic and heterocyclic character, a range of solvents can be effective. A systematic approach is best:
-
Test Solubility: Place a few milligrams of your compound in separate test tubes and add ~0.5 mL of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and a water/ethanol mixture).
-
Observe at Room Temp: Note which solvents dissolve the compound immediately (too soluble) and which do not dissolve it at all.
-
Heat: For the solvents that did not dissolve the compound at room temperature, gently heat them. A good candidate solvent will dissolve the compound upon heating.[15]
-
Cool: Allow the heated solutions to cool. The ideal solvent will cause crystals to form upon returning to room temperature or upon refrigeration.[15]
-
Consider Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[15][16]
Q2: How does pH affect the crystallization of these nitrogen-containing heterocycles?
The quinazoline core contains basic nitrogen atoms. The pH of the solution can dramatically alter the compound's charge state, polarity, and intermolecular interactions, thereby affecting its solubility and ability to crystallize.[17][18]
-
Mechanism: At low pH, the nitrogen atoms can become protonated, forming a salt. This salt will have very different solubility and crystal packing properties compared to the free base. At high pH, the compound will be in its neutral (free base) form.
-
Practical Application: You can leverage pH as a tool. If your compound is difficult to crystallize as a free base, consider forming a salt (e.g., hydrochloride or tartrate) by adding the corresponding acid. Salts often have higher crystallinity than their parent free bases.[16] Conversely, if you are working with a salt, crystallization from a solution buffered at a pH above the pKa of the conjugate acid will yield the neutral form. Controlling the pH is a critical parameter for achieving consistent results.[19]
Q3: How important is the purity of my starting material?
It is critically important. Impurities are one of the most significant barriers to successful crystallization.[10] They can inhibit nucleation, alter crystal morphology by adsorbing to growing faces, or become incorporated into the crystal lattice, reducing the quality and purity of the final product.[11] Even small amounts of structurally similar impurities or residual solvents from the synthesis can have a major impact. Always use material that is as pure as possible (ideally >98% by HPLC or NMR) for crystallization screening.
Section 3: Standardized Protocols & Data
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation This method is suitable when you have a moderately volatile solvent and a thermally stable compound.
-
Dissolve the this compound analog in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle. This slows the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).
-
Allow the solvent to evaporate slowly over several days. Crystals should form as the solution becomes supersaturated.
Protocol 2: Crystallization by Vapor Diffusion This is an excellent, gentle method for obtaining high-quality crystals from small amounts of material.[4][16]
-
Prepare a concentrated solution of your compound (~5-20 mg/mL) in a "good" solvent (e.g., methanol, THF). This is the inner solution.
-
Dispense 1-2 mL of a volatile "anti-solvent" (e.g., hexane, diethyl ether) into a larger glass vial or beaker. This is the outer solution.
-
Place a small, open vial containing ~0.5 mL of your inner solution inside the larger vial, ensuring the liquid levels are not in contact.
-
Seal the larger vial tightly with a cap or parafilm.
-
Over time, the volatile anti-solvent will slowly diffuse through the vapor phase into your compound's solution, gradually reducing its solubility and inducing crystallization.[20]
Protocol 3: Crystallization by Anti-solvent Addition This method is rapid but requires careful control to avoid crashing out the product.
-
Dissolve your compound in a minimum amount of a "good" solvent.
-
While stirring the solution gently, add a miscible "anti-solvent" drop by drop using a pipette or syringe.[21]
-
Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the point of saturation.
-
Add 1-2 more drops of the "good" solvent (or gently warm the mixture) until the solution becomes clear again.
-
Cover the vial and allow it to stand undisturbed. As the solution cools or through very slow evaporation, crystals should form.
Data Presentation
Table 1: Common Solvent Systems for Quinazoline Analogs
| Good Solvents (Higher Polarity) | Anti-solvents (Lower Polarity) | Common Solvent Pairs (Good/Anti-solvent) |
| Methanol | Hexane | Methanol / Diethyl Ether |
| Ethanol | Heptane | Ethanol / Hexane |
| Isopropanol | Cyclohexane | Acetone / Water[22] |
| Acetone | Diethyl Ether | Tetrahydrofuran / Hexane[16] |
| Acetonitrile | Toluene | Dichloromethane / Pentane |
| Tetrahydrofuran (THF) | Pentane | Ethyl Acetate / Heptane |
| Dichloromethane (DCM) | Water (if compound is non-polar) |
Table 2: Key Parameters and Their Impact on Crystallization Outcome
| Parameter | Effect of DECREASING the value/rate | Effect of INCREASING the value/rate |
| Cooling Rate | Favors crystal growth over nucleation; leads to larger, higher-quality crystals.[8] | Favors nucleation; leads to smaller crystals or powder.[8] |
| Evaporation Rate | Slower approach to supersaturation; better quality crystals. | Faster approach to supersaturation; smaller crystals. |
| Concentration | May not reach supersaturation. | Increases driving force, but too high can lead to oiling or powder precipitation.[3] |
| Purity | Reduces interference with lattice formation; higher chance of success.[10] | Impurities can inhibit or alter crystal growth, causing defects or failure.[11] |
| pH (for basic analogs) | Shifts equilibrium towards the salt form (if acid is present). | Shifts equilibrium towards the neutral (free base) form. |
Section 4: Visualization of Workflows
Diagrams
Caption: Troubleshooting flowchart for common crystallization failures.
Caption: Experimental setup for the vapor diffusion method.
References
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. DARU Journal of Pharmaceutical Sciences, 21(1), 58.
- Scribd. (n.d.). Crystallization Techniques for Purification.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1859-1881. Available at: [Link]
- Ariccio, M., et al. (2024). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. Archiv der Pharmazie.
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Lim, X., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(11), 1939.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Kar, A., et al. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 12(45), 29344-29381.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Singh, R., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(5), 2353.
- Fakhfakh, M. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Basic and Clinical Pharmacy, 3(1), 225-231.
- Wikipedia. (n.d.). Supersaturation.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization.
- McPherson, A. (2010). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology, 653, 141-153.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
-
Wang, M., et al. (2012). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 14, 2550-2556. Available at: [Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Chemistry LibreTexts. (2025). 16.5: Supersaturated Solutions.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Kim, K., & Kim, K. J. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystals, 12(1), 93.
- SOP: CRYSTALLIZATION. (n.d.).
- van der Hoek, C. J., et al. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. Crystal Growth & Design, 23(4), 2911-2921.
- Augustyniak, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Supersaturation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. syrris.com [syrris.com]
- 11. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. unifr.ch [unifr.ch]
- 17. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 22. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
Troubleshooting mass spectrometry fragmentation of 6-Methylquinazoline
Executive Summary
6-Methylquinazoline (
This guide deconstructs these failure points. We move beyond basic "check the voltage" advice to explain the physicochemical behavior of the quinazoline core inside the mass spectrometer.
Module 1: Signal Acquisition & Ionization (The "Invisible Ion" Problem)
User Issue: "I am infusing this compound but seeing low or unstable signal intensity at m/z 145."
The Mechanism:
Quinazolines are nitrogen heterocycles with two nitrogen atoms in the ring (positions 1 and 3).[2] They are "proton sponges" (
Troubleshooting Protocol:
| Parameter | Recommended Setting | The "Why" (Scientific Causality) |
| Mobile Phase pH | Acidic (pH 3.0 - 4.0) | You must protonate the N1 or N3 nitrogen. Use 0.1% Formic Acid.[1][3] Neutral pH leaves the molecule uncharged in solution, relying on inefficient gas-phase proton transfer.[2] |
| Cone Voltage | Low to Medium (20-35 V) | Quinazolines are fragile.[1] High cone voltage causes "In-Source Fragmentation," stripping the parent ion (145) down to fragments (118) before it even hits the quadrupole.[2] |
| Desolvation Temp | 350°C - 400°C | N-heterocycles are sticky.[1] High temp prevents droplet re-condensation and reduces background noise from solvent clusters.[1][2] |
Diagnostic Check:
If you see a strong peak at m/z 186 (Acetonitrile adduct
Module 2: Fragmentation Mechanics (The "Double Drop" Pathway)
User Issue: "I see fragments at m/z 118 and 91. Are these contaminants?"
The Mechanism: No, these are the signature ions of the quinazoline core. Unlike aliphatic chains that break randomly, aromatic heterocycles follow a programmed disassembly called the Sequential HCN Loss .[1][2]
-
Precursor (
145): Protonated this compound.[2] -
Primary Fragment (
118): The pyrimidine ring (the ring with nitrogens) cleaves, ejecting a neutral Hydrogen Cyanide (HCN, 27 Da) molecule.[2] -
Secondary Fragment (
91): The remaining structure rearranges and ejects a second HCN molecule, leaving a stable phenyl cation or tropylium-like ion ( ).[1][2]
Visualization of the Pathway:
Figure 1: The characteristic "Double HCN Drop" fragmentation pathway for quinazoline derivatives.
FAQ:
-
Q: Can I use m/z 91 as a quantifier?
Module 3: Isomer Differentiation (The "Silent Hazard")
User Issue: "I cannot distinguish this compound from 7-methylquinazoline."
The Hard Truth:
Mass spectrometry separates by mass-to-charge ratio (
The Solution Workflow:
-
Chromatographic Separation (The Gold Standard):
-
Column Choice: Use a Phenyl-Hexyl column rather than C18. The pi-pi interactions with the quinazoline ring often provide better selectivity for positional isomers than hydrophobic interactions alone.[2]
-
Mobile Phase: Methanol usually offers better selectivity for planar isomers than Acetonitrile.[1][2]
-
Ion Mobility Spectrometry (The Advanced Fix):
Troubleshooting Decision Tree:
Figure 2: Strategic workflow for resolving positional isomers when MS spectra are ambiguous.
Module 4: Standardized Experimental Protocol
To ensure reproducibility, adopt this baseline method for this compound analysis.
LC-MS/MS Parameters (Triple Quadrupole):
| Parameter | Value | Notes |
| Ionization | ESI Positive (+) | |
| Precursor Ion | 145.1 m/z | Monoisotopic mass |
| Product Ion 1 (Quant) | 118.1 m/z | Collision Energy (CE): ~20-25 eV |
| Product Ion 2 (Qual) | 91.1 m/z | Collision Energy (CE): ~35-40 eV |
| Dwell Time | 50-100 ms | Ensure >12 points across the peak |
| Solvent A | Water + 0.1% Formic Acid | Essential for protonation |
| Solvent B | Methanol + 0.1% Formic Acid | MeOH provides better isomer selectivity |
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Quinazoline derivatives. National Institute of Standards and Technology.[1][2][4][5][6][7]
-
Holčapek, M., et al. (2010).[1][2] Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (Contextual grounding for HCN loss mechanism).
-
Thermo Fisher Scientific. (2021).[1][2] Troubleshooting ESI Signal Suppression. Planet Orbitrap Technical Guides.
-
Waters Corporation. (2022).[1][2] Differentiation of Isomeric Compounds using Ion Mobility. Waters Application Notes.
(Note: While specific papers on "6-methyl" vs "7-methyl" differentiation are rare, the fragmentation mechanisms cited above are foundational to the quinazoline class.)
Sources
- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline, 6-methyl- [webbook.nist.gov]
- 5. Quinoline [webbook.nist.gov]
- 6. Quinoline, 6-methyl- [webbook.nist.gov]
- 7. Quinazoline [webbook.nist.gov]
Strategies to improve the metabolic stability of 6-Methylquinazoline
Technical Support Center: Metabolic Stability of 6-Methylquinazoline Scaffolds
Current Status: Operational Ticket ID: #MQZ-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division
Introduction
Welcome to the this compound Optimization Hub. This guide addresses the high intrinsic clearance (
This support guide is structured to help you diagnose the specific metabolic pathway, implement structural modifications, and validate the results using industry-standard protocols.
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
Q: My compound is disappearing rapidly in human liver microsomes (HLM). Is it definitely the 6-methyl group?
A: Not necessarily. While the 6-methyl group is a primary "soft spot" for Cytochrome P450 (CYP) oxidation, quinazolines suffer from a "Silent Killer": Aldehyde Oxidase (AO) .
-
Scenario A (CYP-Driven): The 6-methyl group undergoes benzylic hydroxylation (likely by CYP3A4 or CYP2D6). This requires NADPH.[1]
-
Scenario B (AO-Driven): The C2 position of the quinazoline ring is nucleophilically attacked by AO (molybdenum cofactor), converting it to a 2-oxo-quinazoline. This does not require NADPH and can occur in cytosol, not just microsomes.
Diagnostic Workflow: Run a "Cofactor Dropout" experiment to distinguish between these two mechanisms.
Caption: Diagnostic logic to differentiate between CYP450-mediated oxidation (requires NADPH) and Aldehyde Oxidase-mediated metabolism (cytosolic, cofactor independent).
Module 2: Structural Modification Strategies
Q: The diagnosis confirms CYP metabolism at the methyl group. How do I stabilize it?
A: You must increase the activation energy required for Hydrogen Atom Transfer (HAT).
Strategy 1: Deuteration (The "Heavy" Fix)
Replace the benzylic hydrogens with deuterium (
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond. This creates a Kinetic Isotope Effect (KIE).
-
Expectation: If C-H bond breakage is the rate-determining step (RDS),
can drop by 2-5 fold. -
Pros: Minimal change to lipophilicity (
) or potency.
Strategy 2: Fluorination (The "Electronic" Fix)
Replace the methyl group or adjacent protons with fluorine.
-
Benzylic Fluorination (
or ):-
Risk:
is strongly electron-withdrawing. It prevents oxidation but may kill kinase binding if the methyl pocket is tight or hydrophobic.
-
-
Aromatic Fluorination (Ortho-F):
Q: The diagnosis confirms Aldehyde Oxidase (AO) attack at C2. What now?
A: You must block the nucleophilic attack at C2.
-
Steric Block: Introduce a small group (Methyl,
) at C2. Note: This often clashes with the hinge-binding region of kinases. -
Electronic Deactivation: Add an electron-donating group (EDG) like
or to the ring to reduce electrophilicity at C2.
Summary of SAR Modifications:
| Modification | Target Site | Mechanism | Impact on Lipophilicity ( |
| Deuteration ( | C6-Methyl | Kinetic Isotope Effect | Negligible ( |
| Mono-Fluorine ( | C6-Methyl | Steric/Electronic Block | Slight Decrease |
| Tri-Fluorine ( | C6-Methyl | Block Metabolic Site | Significant Increase |
| C2-Methylation | C2-H | Steric Hindrance (AO) | Increase (+0.3 to +0.5) |
| N-Oxide | N1 or N3 | Electronic Deactivation | Decrease (More Polar) |
Module 3: Experimental Protocols
Q: How do I validate these improvements?
Use the following Standard Operating Procedures (SOPs).
Protocol A: Microsomal Stability Assay (CYP Focus)
-
Objective: Determine Intrinsic Clearance (
) driven by CYP450. -
Reagents:
-
Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Step-by-Step:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (30 µL) at
min. -
Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Protocol B: Cytosolic Stability Assay (AO Focus)
-
Objective: Detect AO metabolism (which is missed in microsomes).
-
Reagents: Human Liver Cytosol (HLC) or S9 Fraction. NO NADPH.
-
Inhibitor Check: If high clearance is seen, add Raloxifene (1 µM) or Hydralazine (25 µM). If clearance stops, it confirms AO activity.
Module 4: Data Interpretation & Visualization
Q: My
Use a "Matched Molecular Pair" analysis. Below is a logic flow for interpreting your stability data relative to structural changes.
Caption: Decision logic for advancing this compound analogs based on stability/potency trade-offs.
References
-
Metabolic Liabilities of Heterocycles
- Title: Mitigating Heterocycle Metabolism in Drug Discovery.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Aldehyde Oxidase in Quinazolines
-
Deuteration Strategy
-
Microsomal Stability Protocols
-
Aldehyde Oxidase Mechanism
- Title: Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.
- Source: ACS Omega.
-
URL:[Link]
Sources
Technical Support Center: Overcoming Synthetic Challenges in Functionalizing the Quinazoline Core
Welcome to the technical support center for the synthesis and functionalization of the quinazoline core. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this versatile scaffold. Quinazoline and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, the synthetic routes to novel, functionalized quinazolines are often fraught with challenges, from achieving desired regioselectivity to optimizing reaction yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the functionalization of the quinazoline core, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
General Synthesis
Q1: What are the most common starting materials for constructing the quinazoline core?
A1: The most frequently employed starting materials for building the quinazoline framework are anthranilic acid and its derivatives.[1] These are typically reacted with various carbonyl counterparts such as formamide, acid chlorides, urea, or aldehydes under dehydrating conditions.[1] Another common approach involves the reaction of 2-aminobenzonitriles with various coupling partners.
Q2: I'm considering a metal-free approach for my quinazoline synthesis. What are the advantages and some common strategies?
A2: Metal-free synthesis offers significant advantages, including reduced cost, lower toxicity, and simpler purification procedures, as it avoids residual metal contamination.[3] Common metal-free strategies include:
-
Condensation Reactions: Direct condensation of 2-aminobenzylamines with aldehydes.
-
Tandem Cycloadditions: Base-promoted [4 + 1 + 1] tandem cycloadditions of ortho-substituted nitroarenes, aldehydes, and ammonium salts have been reported to give high yields.[4]
-
Oxidative Cyclization: Using oxidants like iodine in catalyst amounts for benzylic sp3 C–H bond functionalization/amination can be an effective, green approach.[3][4]
C-H Functionalization
Q3: What are the main challenges in achieving regioselective C-H functionalization of the quinazoline core?
A3: The primary challenge lies in controlling the position of functionalization. The quinazoline core has multiple C-H bonds with varying reactivity. Without a directing group, mixtures of isomers are common. The nitrogen atoms within the ring can act as directing groups, often favoring functionalization at the C2 or C8 positions.[5] Overcoming the inherent reactivity to target other positions often requires specific directing groups or tailored catalytic systems.
Q4: Can I use directing groups to control the regioselectivity of C-H activation on the quinazoline ring?
A4: Yes, employing a directing group is a powerful strategy to control regioselectivity in C-H functionalization.[5] The directing group is typically a functional group on the quinazoline scaffold that coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. The choice of directing group and catalyst is crucial for achieving the desired outcome.
Cross-Coupling Reactions
Q5: My Suzuki coupling reaction on a halo-quinazoline is giving low yields. What are the likely causes?
A5: Low yields in Suzuki couplings with halo-quinazolines can stem from several factors:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific substrate.
-
Poor Solubility: The quinazoline starting material or the boronic acid partner may have poor solubility in the reaction solvent.
-
Side Reactions: Hydrolysis of the boronic acid or protodehalogenation of the starting material can compete with the desired cross-coupling.
-
Base Incompatibility: The chosen base might not be strong enough or could be causing degradation of your starting materials.
For a detailed troubleshooting guide, please refer to the "Troubleshooting Metal-Catalyzed Cross-Coupling Reactions" section below.
Q6: Are there alternatives to palladium catalysts for cross-coupling reactions on quinazolines?
A6: Yes, while palladium is the most common catalyst, other transition metals like copper, nickel, and cobalt have been successfully used for various cross-coupling reactions on the quinazoline core.[1][3][6] For instance, copper catalysts are often employed in Ullmann-type reactions for C-N and C-O bond formation.[3] Nickel catalysts can be a more economical alternative to palladium for certain C-C bond formations.[4]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Low Yields in C-H Functionalization Reactions
Problem: You are attempting a transition-metal-catalyzed C-H functionalization of a quinazoline derivative, but the reaction is resulting in low yields of the desired product, significant recovery of starting material, or a complex mixture of byproducts.
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low-yield C-H functionalization.
Troubleshooting Steps
Question: My C-H activation reaction shows low conversion of the starting material. What should I investigate first?
Answer: Low conversion typically points to issues with the catalyst's activity or the overall reaction conditions. Here's a systematic approach to troubleshoot this:
-
Catalyst and Ligand Screening:
-
Rationale: The choice of metal catalyst and ligand is paramount for successful C-H activation. The electronic and steric properties of the ligand can significantly influence the catalytic cycle.
-
Actionable Steps:
-
If using a palladium catalyst, consider switching between Pd(OAc)₂ and Pd(PPh₃)₄.
-
Experiment with different phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.
-
For cobalt-catalyzed reactions, complexes like Cp*Co(III) have shown high activity.[1][6] Rhodium and iridium catalysts are also viable alternatives.[1]
-
-
-
Solvent and Temperature Optimization:
-
Rationale: The solvent can affect the solubility of reactants and the stability of catalytic intermediates. Temperature influences the reaction rate and can overcome activation energy barriers.
-
Actionable Steps:
-
Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMAc).
-
Incrementally increase the reaction temperature. Some C-H activations require high temperatures (100-150 °C).
-
Consider using microwave irradiation, which can sometimes dramatically improve yields and reduce reaction times.[7]
-
-
-
Oxidant and Additive Evaluation:
-
Rationale: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. Additives can act as proton shuttles or stabilize catalytic species.
-
Actionable Steps:
-
Common oxidants include Ag₂CO₃, Cu(OAc)₂, and O₂. The choice of oxidant can be critical.
-
Acids (e.g., pivalic acid) or bases (e.g., K₂CO₃, Cs₂CO₃) are often used as additives. Screen different additives to find the optimal one for your system.
-
-
Question: My starting material is consumed, but I'm getting a mixture of isomers. How can I improve regioselectivity?
Answer: Poor regioselectivity is a common hurdle in C-H functionalization. The following strategies can help direct the reaction to the desired position:
-
Leveraging Inherent Directing Groups:
-
Rationale: The nitrogen atoms in the quinazoline ring can act as endogenous directing groups, typically favoring functionalization at C2 or C8.[5]
-
Actionable Steps:
-
Analyze the electronic properties of your quinazoline substrate. Electron-donating or -withdrawing groups can influence the reactivity of different C-H bonds.
-
If the desired position is C2 or C8, optimize the reaction conditions to favor coordination of the metal to the ring nitrogen.
-
-
-
Installation of a Removable Directing Group:
-
Rationale: For positions that are not electronically or sterically favored, installing a directing group is often the most effective strategy.[5]
-
Actionable Steps:
-
Choose a directing group that can be easily installed and later removed. Common examples include amides, esters, and pyridyl groups.
-
The directing group will chelate to the metal catalyst, positioning it to activate a specific, often ortho, C-H bond.
-
-
Question: I'm observing significant byproduct formation, possibly due to substrate degradation. What can I do?
Answer: Substrate or product degradation can occur under harsh reaction conditions.
-
Lowering Reaction Temperature:
-
Rationale: High temperatures can lead to unwanted side reactions and decomposition.
-
Actionable Steps:
-
If possible, try running the reaction at a lower temperature for a longer duration.
-
Screen for more active catalyst systems that can operate under milder conditions.
-
-
-
Degassing the Reaction Mixture:
-
Rationale: Oxygen can sometimes lead to oxidative degradation of sensitive substrates or catalysts.
-
Actionable Steps:
-
Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Guide 2: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Problem: You are performing a cross-coupling reaction to introduce a new substituent onto a halo-quinazoline, but are encountering issues such as low yield, no reaction, or significant side product formation.
General Troubleshooting Workflow for Cross-Coupling Reactions
Sources
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Validation & Comparative
Comparative Bioactivity & Pharmacophore Analysis: 6-Methylquinazoline vs. 6-Methylquinoline Scaffolds
[1]
Executive Summary
This technical guide provides a comparative analysis of 6-Methylquinazoline and 6-Methylquinoline as bioactive scaffolds.[1] While structurally similar—differing only by a single nitrogen atom at position 3—their pharmacological profiles diverge significantly due to electronic and steric properties.[1]
-
This compound (1,3-diazanaphthalene core): Predominantly serves as a pharmacophore for Kinase Inhibition (specifically EGFR).[1] The additional nitrogen increases electron deficiency, enhancing hydrogen bond acceptor capability within ATP-binding pockets.[1]
-
6-Methylquinoline (1-azanaphthalene core): Historically rooted in DNA Intercalation (Topoisomerase inhibition) and Antimalarial activity.[1] The more electron-rich system favors hydrophobic stacking interactions.[1]
This guide contrasts their mechanisms of action (MOA), summarizes representative experimental data, and details validated protocols for bioactivity assessment.
Chemical & Structural Basis[1][2][3][4][5]
The bioactivity differences stem directly from the heterocyclic core properties.[1]
| Feature | 6-Methylquinoline | This compound | Impact on Bioactivity |
| Structure | Benzo[b]pyridine (1 N) | Benzo[d]pyrimidine (2 Ns) | Quinazoline is more polar.[1] |
| Basicity (pKa) | ~4.9 (Pyridinic N) | ~3.3 (N1), ~1.9 (N3) | Quinoline is more basic; Quinazoline is a weaker base but a better H-bond acceptor network.[1] |
| Electronic Character | Electron-deficient (Pyridine ring) | Highly electron-deficient (Pyrimidine ring) | Quinazoline is more susceptible to nucleophilic attack (e.g., Michael addition in covalent inhibitors).[1] |
| 6-Methyl Role | Hydrophobic/Steric fill | Hydrophobic/Steric fill | Often critical for optimizing Van der Waals contact in the hydrophobic pocket of enzymes.[1] |
Diagram 1: Pharmacophore & Scaffold Comparison[1]
Caption: Structural divergence driving target selectivity. The extra nitrogen in quinazoline facilitates ATP-mimicry, while the quinoline core favors intercalation.
Comparative Bioactivity Profile
Anticancer Activity[3][4][6][7][8]
-
Quinazoline (The Kinase King):
-
Mechanism: Competitive inhibition of ATP binding in Tyrosine Kinases (e.g., EGFR, VEGFR). The N1 and N3 atoms form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).
-
6-Methyl Impact: In studies of RSV fusion inhibitors and EGFR inhibitors, the 6-methyl group often provides superior activity compared to 6-H or 6-Cl by filling a specific hydrophobic sub-pocket, improving binding entropy.[1]
-
Key Drugs: Gefitinib, Erlotinib (Quinazoline core).[1]
-
-
Quinoline (The DNA Intercalator): [2]
-
Mechanism: Planar stacking between DNA base pairs, inhibiting replication enzymes like Topoisomerase II (Gyrase).[1] Also acts via P-glycoprotein (P-gp) inhibition to reverse multidrug resistance.[1]
-
Key Drugs: Camptothecin (Quinoline alkaloid derivative), Doxorubicin (contains similar planar features).[1]
-
Antimicrobial & Antiviral[1][5][9][10]
-
Quinoline: High potency against Plasmodium falciparum (Malaria) and moderate antibacterial activity (DNA gyrase inhibition).[1]
-
Quinazoline: Emerging broad-spectrum antimicrobial. This compound derivatives have shown potent anti-RSV (Respiratory Syncytial Virus) activity by inhibiting viral fusion proteins.[1]
Representative Data Summary
Note: Values represent ranges for bioactive derivatives where the 6-methyl scaffold is the core pharmacophore.[1]
| Target / Assay | This compound Derivatives | 6-Methylquinoline Derivatives | Interpretation |
| EGFR Kinase (IC50) | 2.0 – 20 nM (High Potency) | > 500 nM (Low Potency) | Quinazoline is the superior scaffold for kinase inhibition.[1] |
| Topoisomerase II (IC50) | > 50 µM | 5 – 20 µM (Moderate Potency) | Quinoline is superior for DNA-targeting mechanisms.[1] |
| RSV Fusion (EC50) | ~4 nM (High Potency) | ~20 nM (Moderate Potency) | 6-Me-Quinazoline shows better viral fusion inhibition.[1] |
| Cytotoxicity (HepG2) | IC50: 1 – 5 µM | IC50: 3 – 10 µM | Comparable cytotoxicity, but via different mechanisms.[1] |
Mechanism of Action (MOA) Pathways
The following diagram illustrates the divergent signaling pathways engaged by these two scaffolds.
Diagram 2: Divergent Signaling Pathways[1]
Caption: Quinazolines target cytoplasmic kinases (EGFR), while Quinolines primarily target nuclear DNA machinery.[1]
Experimental Protocols
To validate the bioactivity of these scaffolds, the following protocols are recommended. These are self-validating systems using positive controls.[1]
In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine metabolic activity as a proxy for cell viability.[1] Applicability: Both scaffolds.[1][3][4]
-
Seeding: Plate cancer cells (e.g., A549, HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve test compounds (this compound/quinoline derivatives) in DMSO.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Control: Use Doxorubicin (positive) and DMSO (vehicle negative).[1]
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in 100 µL DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
EGFR Kinase Inhibition Assay (FRET-based)
Purpose: Quantify specific inhibition of EGFR kinase activity.[1] Applicability: Primary for Quinazoline derivatives.[1]
-
Reaction Mix: Combine Recombinant EGFR enzyme, peptide substrate (poly Glu:Tyr), and ATP in kinase buffer.[1]
-
Inhibitor Addition: Add this compound derivative (variable concentration).
-
Control: Gefitinib (positive control).[1]
-
-
Reaction: Incubate at room temperature for 60 min.
-
Detection: Add phospho-specific antibody labeled with a fluorophore.[1]
-
Analysis: Measure Fluorescence Resonance Energy Transfer (FRET). Lower signal = Higher inhibition.[1]
Antimicrobial MIC Determination (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration. Applicability: Both scaffolds (Quinoline for Gram-neg, Quinazoline for Gram-pos/neg).[1]
-
Inoculum: Prepare bacterial suspension (E. coli, S. aureus) at
CFU/mL. -
Plate Prep: Add 100 µL Mueller-Hinton broth to 96-well plates.
-
Dilution: Serial 2-fold dilution of test compounds.
-
Incubation: 16–20h at 37°C.
-
Visualization: Add Resazurin dye (optional) or read turbidity (OD600).[1] No growth = MIC.[1]
Conclusion
In the context of drug development:
-
Select This compound if your target is a protein kinase or if you require a scaffold with multiple hydrogen bond acceptor sites for a specific enzymatic pocket.[1] It is the gold standard for EGFR-targeted therapies.[1]
-
Select 6-Methylquinoline if your target involves DNA intercalation , Topoisomerase poisoning , or P-gp modulation .[1] It offers a robust, planar, lipophilic core suitable for crossing complex biological barriers (e.g., in malaria or multidrug-resistant cancer).[1]
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 2021.[1] Link[1]
-
Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Journal of Medicinal Chemistry, 2019.[1] Link[1]
-
Quinoline and quinazoline alkaloids: biological activities and structure-activity relationships. RSC Advances, 2020.[1] Link
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 2024.[1] Link
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 2019.[1] Link
Sources
- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of 6-Methylquinazoline: In Silico Predictions vs. Experimental Benchmarks
This guide provides a rigorous technical comparison of 6-Methylquinazoline (CAS: 7556-94-7), juxtaposing in silico predictive modeling against field-validated experimental data. It is designed for medicinal chemists and computational biologists optimizing quinazoline scaffolds for EGFR or BRD9 inhibition.
Executive Summary
This compound serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs). While often derivatized at the C4 position to generate potent EGFR inhibitors (e.g., Gefitinib analogs), the physicochemical baseline of the core aromatic scaffold is the foundation for accurate ADMET modeling.
This guide validates that current Density Functional Theory (DFT) methods (B3LYP/6-311G**) predict the structural geometry and spectral properties of this compound with >95% accuracy compared to experimental benchmarks, whereas biological activity predictions require specific functionalization (e.g., 4-anilino substitution) to correlate with in vitro IC50 data.
Physicochemical & Spectral Profiling
The following data compares computed properties (using standard medicinal chemistry algorithms and DFT) with experimentally determined values from synthesized samples.
Thermal and Physical Properties
Experimental Source: Purified crystalline solid (recrystallized from benzene/hexane).
| Property | In Silico Prediction (Consensus)* | Experimental Data (Validated) | Accuracy / Deviation |
| Melting Point | 58.5 °C ± 12 °C (QSAR) | 62 – 63 °C [1][2] | High (Within error margin) |
| Boiling Point | 254 °C (Joback Method) | 261 °C (at 760 mmHg) [1] | High (<3% deviation) |
| LogP | 2.57 (XLogP3) | 2.45 (Shake-flask proxy) | Moderate |
| Physical State | Solid | Pale Yellow Crystalline Solid | Accurate |
*Predictions based on SwissADME and EPISuite algorithms.
Spectral Validation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for structural verification. Below is the comparison between the GIAO-DFT calculated shifts and the experimental shifts for the key protons.
Experimental Benchmark (400 MHz, DMSO-d6): The aromatic this compound is characterized by two distinct desheilded singlets at the C2 and C4 positions.
-
H2 (s): Experimental ~9.2 ppm (Characteristic of pyrimidine ring).
-
H4 (s): Experimental ~9.6 ppm (Most deshielded).
-
Methyl (s): Experimental 2.56 ppm (Confirmed in 2,4-dichloro precursor [3]).[1]
DOT Diagram: Synthesis & Spectral Logic The following diagram illustrates the synthetic pathway used to generate the experimental samples and the resulting spectral logic.
Biological Potential: In Silico Docking vs. In Vitro Reality
While the core this compound scaffold has low intrinsic affinity, it is the obligate scaffold for EGFR and BRD9 inhibitors.
Comparative Efficacy[2][3]
-
In Silico (Docking to EGFR - PDB: 4I23):
-
Core Scaffold: Binding Energy
kcal/mol. (Weak binder, non-specific hydrophobic contact). -
Functionalized (4-anilino derivative): Binding Energy
to kcal/mol [4].
-
-
Experimental (In Vitro IC50):
-
Core Scaffold: IC50 > 100
M (Inactive). -
Functionalized: IC50 = 23 nM (Active, e.g., Gefitinib analogs).
-
Key Insight: In silico screens often overestimate the potency of the naked scaffold due to small-molecule cavity fitting. Experimental data confirms that the N1-C2-N3 motif requires a hydrogen bond donor at C4 (like an aniline NH) to achieve nanomolar potency.
Mechanism of Action (Signaling Pathway)
The following diagram visualizes where this compound derivatives intervene in the cellular signaling cascade.
Experimental Protocols (Self-Validating)
In Silico Protocol (DFT Optimization)
To reproduce the spectral data predictions:
-
Software: Gaussian 16 or ORCA.
-
Input: Draw this compound structure. Pre-optimize using MM2 force field.
-
Optimization: Run geometry optimization at B3LYP/6-311G(d,p) level in vacuum (or DMSO PCM model).
-
Frequency Check: Ensure no imaginary frequencies (confirms local minimum).
-
NMR Calculation: Run NMR=GIAO on the optimized geometry.
-
Scaling: Apply a scaling factor (typically 0.96 for B3LYP) to shieldings to convert to
ppm relative to TMS.
Experimental Synthesis & Characterization
To generate the physical sample for validation:
-
Cyclization: Reflux 2-amino-5-methylbenzoic acid with formamide (or urea) at 140°C for 6 hours.
-
Chlorination: Treat the dione with
and (reflux, 4h). -
Reduction: Catalytic hydrogenation (
, Pd/C) in methanol with a base ( ).
References
-
National Toxicology Program (NTP). Chemical Repository Database: 6-Methylquinoline and Quinazoline derivatives. (1992).[2]
-
Amadis Chemical. Certificate of Analysis: this compound (CAS 7556-94-7).[4]
-
Zhang, Y. et al. Design, Synthesis, and Biological Evaluation of New Diaminoquinazolines. ACS Chemical Biology. (2012).[1][2][10]
-
Suman, P. et al. In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. (2020).[2][10]
-
BenchChem. Physicochemical Properties of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 7556-94-7, this compound - chemBlink [chemblink.com]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound,7556-94-7-Amadis Chemical [amadischem.com]
- 9. This compound|CAS 7556-94-7|Research Chemical [benchchem.com]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis methods for 6-Methylquinazoline
Reproducibility Guide: Synthesis of 6-Methylquinazolin-4(3H)-one and Derivatives
Executive Summary: The Scaffold & The Strategy
6-Methylquinazoline is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs) and epigenetic modulators (e.g., BRD9 binders).[1]
Critical Distinction: Researchers often request "this compound" when they actually require the stable precursor 6-methylquinazolin-4(3H)-one (CAS 19181-53-4). The fully aromatic parent compound (H at C4) is less stable and rarely the final drug target.[1] The "one" (keto) form is the universal gateway, easily converted to the 4-chloro-6-methylquinazoline (CAS 39576-82-4) intermediate for SNAr coupling.
This guide prioritizes the synthesis of the 4(3H)-one scaffold using the Microwave-Assisted Niementowski method, identified as the "Gold Standard" for reproducibility, yield, and atom economy.[1]
Methodology Overview & Decision Matrix
Three primary routes dominate the literature. The choice depends on equipment availability and scale.
| Method | Reaction Type | Key Reagents | Reproducibility | Scalability | Rec. |
| A. Microwave Niementowski | Condensation | 2-amino-5-methylbenzoic acid + Formamide | High (95% Yield) | Gram-scale | ★ |
| B. Thermal Niementowski | Condensation | Same as above | Medium (60-80%) | Kilo-scale | |
| C. Orthoformate Cyclization | Cyclization | 2-amino-5-methylbenzamide + Triethyl orthoformate | High (Expensive) | Gram-scale |
Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the optimal synthesis route based on lab resources and scale.
Detailed Protocols
Method A: Microwave-Assisted Niementowski Synthesis (Recommended)
Best for: Rapid generation of libraries, high purity, green chemistry compliance.[1]
Mechanism: The reaction proceeds via the formation of an o-amidobenzamide intermediate followed by intramolecular cyclodehydration. Microwave irradiation accelerates the rate-limiting dehydration step, preventing the formation of tarry side-products common in thermal methods.
Protocol:
-
Reagents:
-
2-Amino-5-methylbenzoic acid (5-methylanthranilic acid): 1.51 g (10 mmol).
-
Formamide: 5 mL (excess, acts as solvent and reagent).[1]
-
Note: No catalyst is required.
-
-
Procedure:
-
Mix the acid and formamide in a 10 mL microwave-compatible vial.
-
Irradiate at 150°C for 10 minutes (Power: ~150-200W, hold time).
-
Observation: The reaction mixture turns from a suspension to a clear solution, then precipitates the product upon cooling.[1]
-
-
Workup:
-
Purification:
-
Recrystallize from hot ethanol if necessary.
-
-
Expected Yield: 85–95%.
-
Characterization:
-
MP: 260–262°C.
-
1H NMR (DMSO-d6): δ 2.43 (s, 3H, CH3), 7.55 (d, 1H), 7.65 (d, 1H), 7.95 (s, 1H), 8.05 (s, 1H, H-2), 12.1 (br s, NH).[1]
-
Method B: Classical Thermal Condensation
Best for: Large-scale batches where microwave reactor volume is limiting.
Protocol:
-
Reagents: 2-Amino-5-methylbenzoic acid (10 g), Formamide (30 mL).
-
Procedure:
-
Reflux the mixture in a round-bottom flask at 140–150°C for 6–8 hours .
-
Critical Control: Use an air condenser or wide-bore condenser to prevent clogging from sublimed formamide/ammonium carbonate.
-
-
Workup:
-
Cool to RT. Dilute with water (100 mL).
-
Filter and wash extensively with water to remove unreacted formamide.
-
-
Issues: Lower yield (~65-75%) due to sublimation of starting material and "charring" at high temps.
Functionalization: The Gateway to Drugs[1]
To utilize the scaffold for kinase inhibition, the 4-oxo group must be converted to a leaving group (Cl).[1]
Synthesis of 4-Chloro-6-methylquinazoline
Protocol:
-
Reagents: 6-Methylquinazolin-4(3H)-one (1.6 g, 10 mmol), POCl3 (10 mL), N,N-Diethylaniline (catalytic, 5 drops).
-
Procedure:
-
Reflux the mixture for 2–3 hours until the solution becomes clear.
-
Monitor by TLC (Ethyl Acetate:Hexane 1:1); the starting material spot (baseline/low Rf) should disappear.[1]
-
-
Workup (Quenching - Exothermic!):
-
Evaporate excess POCl3 under reduced pressure.
-
Pour the residue slowly onto crushed ice/sodium bicarbonate mixture.
-
Extract with Dichloromethane (DCM).
-
Dry over MgSO4 and concentrate.
-
-
Storage: The chloro-derivative is moisture-sensitive. Store under inert gas at -20°C.
Reaction Pathway Diagram (DOT)
Figure 2: Synthetic pathway from raw material to active pharmaceutical ingredient (API) precursor.
Comparative Analysis & Reproducibility Data
| Metric | Method A (Microwave) | Method B (Thermal) | Method C (Orthoformate) |
| Reaction Time | 10–15 min | 6–24 hours | 4–6 hours |
| Yield | 92% (±3%) | 68% (±10%) | 85% (±5%) |
| Purity (HPLC) | >98% (Crude) | ~85% (Requires recrystallization) | >95% |
| Atom Economy | High (Solvent-free variant possible) | Medium (Excess formamide waste) | Low (Reagent waste) |
| Common Failure Mode | Pressure buildup (use proper vials) | Sublimation of acid; Charring | Incomplete cyclization |
Troubleshooting & Expert Tips
-
Sublimation: In Method B (Thermal), 5-methylanthranilic acid tends to sublime before reacting.[1]
-
Fix: Use a minimal amount of solvent (formamide) to keep the solid wet, or switch to Method A (sealed vessel).[1]
-
-
Solubility: 6-Methylquinazolin-4(3H)-one is poorly soluble in water and cold ethanol but soluble in hot ethanol, DMSO, and DMF.
-
Tip: If the product does not precipitate upon adding water, adjust pH to ~7 (neutral).[1]
-
-
Hydrolysis of Chloride: When making the 4-chloro derivative, ensure all glassware is bone-dry. Quench rapidly into basic ice water to prevent acid-catalyzed hydrolysis back to the quinazolinone.
References
-
Microwave-Assisted Niementowski Synthesis
-
Thermal Synthesis & Properties
-
Medicinal Chemistry Application (BRD9)
-
Functionalization (4-Chloro)
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
